Famoxadone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSBWNGDMYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034588 | |
| Record name | Famoxadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Famoxadone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5272 | |
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Solubility |
In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 g/cu cm at 22 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.80X10-9 mm Hg at 20 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale cream powder | |
CAS No. |
131807-57-3 | |
| Record name | Famoxadone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famoxadone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famoxadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMOXADONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
140.3-141.8 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Famoxadone on Mitochondrial Complex III
Executive Summary
This compound is a potent, selective oxazolidinedione fungicide that targets the mitochondrial respiratory chain in a wide range of plant-pathogenic fungi.[1] Its primary mode of action is the inhibition of the cytochrome bc1 complex, also known as mitochondrial complex III. This guide provides a detailed technical overview of this compound's interaction with complex III, including its precise binding site, the biochemical consequences of inhibition, and the structural basis for its activity. It summarizes key quantitative data, outlines relevant experimental protocols for studying this interaction, and provides visual diagrams to illustrate the core mechanisms.
Core Mechanism of Action
This compound functions as a Quinone outside inhibitor (QoI) of the mitochondrial complex III.[2] The primary function of this complex is to transfer electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c, a critical step in the generation of the proton gradient that drives ATP synthesis.[3]
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site located on the cytochrome b subunit of the complex.[4][5] This binding physically obstructs the ubiquinol binding pocket, preventing the transfer of electrons from ubiquinol to the Iron-Sulfur Protein (ISP) and subsequently to cytochrome c1.[4] The ultimate consequence is the cessation of the Q-cycle, a drastic reduction in ATP production, and the inhibition of fungal respiration and growth.[2]
Structural Basis of Inhibition: A Pf-Type Inhibitor
Inhibitors of the Qo site are broadly classified based on their effect on the conformational state of the Iron-Sulfur Protein's extrinsic domain (ISP-ED). This compound is classified as a Pf-type inhibitor .[6] Upon binding, it locks the ISP-ED into a fixed position at the cytochrome b subunit (the 'b-site').[5][6] This arrested motion prevents the ISP from shuttling electrons to cytochrome c1, effectively halting the electron transport chain. This mechanism is distinct from Pm-type inhibitors, such as azoxystrobin, which induce mobility in the ISP-ED.[6] The specific and stable inhibition by this compound is achieved through a network of aromatic-aromatic interactions between the fungicide and amino acid residues lining the binding pocket.[7]
Figure 1: Classification of Qo site inhibitors based on their effect on the Iron-Sulfur Protein (ISP) domain.
Quantitative Inhibition Data
The inhibitory potency of this compound varies significantly between organisms, a property that can be exploited for selective toxicity. Structural differences in the Qo binding pocket are the primary reason for this selectivity.[6]
| Parameter | Organism/System | Value | Reference |
| IC₅₀ | Bovine heart mitochondria ( Bos taurus ) | 418 nM | [5][6] |
| IC₅₀ | Bacterial complex III ( Rhodobacter sphaeroides ) | 1.4 nM | [5][6] |
| EC₅₀ | Alternaria solani (azoxystrobin-sensitive isolates) | Lower than fenamidone and boscalid | [8] |
Table 1: Summary of quantitative inhibitory data for this compound against mitochondrial complex III. IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values are presented.
Key Experimental Protocols
Characterizing the inhibitory action of this compound on complex III involves specific biochemical and cellular assays.
Protocol: Mitochondrial Complex III Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.
Principle: Complex III transfers electrons from a ubiquinol analogue (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.[9]
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the target organism (e.g., fungal cells, bovine heart) using differential centrifugation.
-
Reagent Preparation:
-
Assay Buffer: Potassium phosphate buffer (pH 7.4) containing EDTA.
-
Substrate 1: Oxidized cytochrome c solution.
-
Substrate 2: Decylubiquinol (DBH₂), prepared by reducing decylubiquinone with potassium borohydride.
-
Inhibitors: this compound stock solution (in DMSO), Antimycin A (a Qi site inhibitor, used as a control for non-specific reduction).
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c, and KCN (to inhibit complex IV).
-
Add the mitochondrial suspension.
-
To measure this compound's effect, pre-incubate the mitochondrial suspension with varying concentrations of this compound for a defined period.
-
Initiate the reaction by adding the ubiquinol substrate (DBH₂).
-
Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (activity) from the linear portion of the absorbance curve.
-
The specific activity of complex III is the rate sensitive to inhibition by Antimycin A.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Figure 2: Experimental workflow for a spectrophotometric mitochondrial complex III activity assay.
Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol assesses the impact of this compound on the entire electron transport chain in intact mitochondria or cells.
Principle: High-resolution respirometry (e.g., using a Seahorse XF Analyzer or Oroboros O2k) measures the rate of oxygen consumption (OCR) as a proxy for mitochondrial respiration.[10] By sequentially injecting specific substrates and inhibitors, the activity of each complex can be isolated.
Methodology:
-
Sample Preparation: Seed cultured cells or isolated mitochondria into a specialized microplate.
-
Sequential Injections: Program the instrument to inject a series of compounds at specific time points. A typical sequence to isolate complex III activity is:
-
Baseline: Measure the basal OCR.
-
Rotenone: Inject to inhibit complex I, forcing respiration through complex II.
-
Succinate: Inject as a substrate for complex II to measure complex II-driven respiration.
-
Antimycin A: Inject to inhibit complex III. The resulting drop in OCR represents the maximal complex III activity.
-
Ascorbate/TMPD: Inject to provide electrons directly to complex IV, bypassing complex III.
-
-
This compound Treatment: To test this compound, cells or mitochondria can be pre-treated with the compound, or it can be injected directly into the well to observe the acute inhibitory effect on OCR.
-
Data Analysis: The OCR values at each stage are normalized (e.g., to protein content) and compared between control and this compound-treated samples to quantify the degree of respiratory inhibition.
Visualizing the Mechanism of Inhibition
This compound disrupts the flow of electrons through the respiratory chain at a specific point.
Figure 3: The mitochondrial electron transport chain, illustrating the inhibition of electron flow from ubiquinol (UQH₂) to Complex III by this compound.
Conclusion
This compound is a highly effective inhibitor of mitochondrial complex III, acting at the Qo site of cytochrome b. Its mechanism involves arresting the movement of the Iron-Sulfur Protein, thereby blocking electron transport and halting cellular respiration. This detailed understanding of its molecular interactions, supported by quantitative data and specific experimental protocols, is crucial for the continued development of effective fungicides and for studying the fundamental processes of mitochondrial bioenergetics. Further research into resistance mechanisms, primarily mutations like F129L in cytochrome b, will continue to inform the design of next-generation inhibitors.[5][8]
References
- 1. This compound: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Physical Properties of Famoxadone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a potent fungicide belonging to the oxazolidinedione class of chemicals. It is widely utilized in agriculture to protect various crops from fungal diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.
Chemical and Physical Properties
This compound is characterized by the following chemical and physical properties. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | (5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |
| CAS Number | 131807-57-3[1] |
| Chemical Formula | C₂₂H₁₈N₂O₄[2] |
| Molecular Weight | 374.39 g/mol [3] |
| Synonyms | DPX-JE874, Famoxate[1][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 140.3-141.8 °C[2] |
| Boiling Point | Decomposes before boiling[4] |
| Vapor Pressure | 6.4 x 10⁻⁷ Pa (at 20 °C)[5] |
| Water Solubility | 0.243 mg/L (pH 5, 20 °C), 0.011 mg/L (pH 7, 20 °C)[5] |
| Solubility in Organic Solvents (at 20 °C) | Acetone: 274 g/L, Dichloromethane: 239 g/L, Ethyl Acetate: 125 g/L, Methanol: 10.0 g/L, Toluene: 13.3 g/L, Hexane: 0.0476 g/L[2] |
| Octanol-Water Partition Coefficient (Log P) | 4.65 (pH 7)[6] |
Mechanism of Action
This compound functions as a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the cytochrome bc₁ complex (Complex III) at the quinone outside (Qo) binding site.[7] This inhibition disrupts the electron transport chain, a critical process for ATP synthesis in fungi. The binding of this compound to the Qo site is characterized by a network of aromatic-aromatic interactions, which induces a conformational change in the cytochrome bc₁ complex, ultimately blocking the transfer of electrons from ubiquinol to cytochrome c.
Experimental Protocols
Determination of Physicochemical Properties
The determination of the physicochemical properties of this compound should be conducted following standardized guidelines to ensure data accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.
-
Melting Point/Melting Range (OECD 102): The melting point of this compound can be determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperatures at which melting begins and is complete are recorded as the melting range.[1][4]
-
Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of this compound. An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][8]
-
Vapor Pressure (OECD 104): The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.[2][5]
Analytical Method for this compound in Soil
The following protocol describes a general procedure for the extraction and analysis of this compound residues in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.
-
Extraction: An appropriate volume of acetonitrile is added to the soil sample. The mixture is then vortexed and sonicated to ensure efficient extraction of this compound from the soil matrix.
-
Centrifugation: The sample is centrifuged to separate the soil particles from the extract.
-
Supernatant Collection: The supernatant containing the extracted this compound is carefully collected.
-
Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C18 SPE cartridge to remove interfering substances. The cartridge is washed, and this compound is then eluted with a suitable solvent like acetonitrile.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a known volume of the mobile phase used for LC-MS/MS analysis.
-
Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
LC-MS/MS Analysis: The filtered sample is injected into an LC-MS/MS system equipped with a C18 column. A gradient elution program is typically used to separate this compound from other components. Detection and quantification are performed using tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for this compound.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed using standards of known concentrations.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, its inhibitory action on the mitochondrial cytochrome bc₁ complex, and standardized protocols for its analysis. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the fields of agricultural science and drug development. The provided diagrams offer a visual representation of the complex biological and analytical processes associated with this important fungicide.
References
Molecular structure and stereochemistry of Famoxadone
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Famoxadone
Introduction
This compound is a high-performance fungicide belonging to the oxazolidinedione class of chemicals.[1][2] It is distinguished as a quinone outside inhibitor (QoI) that effectively controls a broad spectrum of fungal pathogens in various crops by inhibiting mitochondrial respiration.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure
The systematic IUPAC name for this compound is (RS)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione.[6][7] Its molecular formula is C₂₂H₁₈N₂O₄, with a molar mass of 374.39 g·mol⁻¹.[6][7][8]
The core of the this compound molecule is a five-membered oxazolidine-2,4-dione heterocyclic ring. Key substitutions on this ring are:
-
A methyl group and a 4-phenoxyphenyl group at the 5-position.
-
A phenylamino group at the 3-position.[8]
The molecule features an extended conformation with structural flexibility imparted by the two terminal phenyl groups.[9][10]
Stereochemistry
This compound is a chiral molecule and exists as a racemic mixture of two enantiomers in a 50:50 ratio: the S-(-)-enantiomer and the R-(+)-enantiomer.[5] The fungicidal activity is primarily attributed to the S-(-)-enantiomer, which is a potent inhibitor of the cytochrome bc1 complex.[9][10]
Studies have demonstrated significant differences in the biological activity and toxicity of the two enantiomers. For instance, the S-enantiomer has been shown to be 3.00-6.59 times more effective against certain fungal pathogens than the R-enantiomer.[11] Conversely, the R-enantiomer can exhibit higher toxicity to non-target organisms.[11][12] For example, the R-enantiomer is reported to be 1.5 times more toxic to HepG2 cells than the S-enantiomer and its bioavailability in mice was found to be six times higher than that of the S-enantiomer.[13]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical Form | Pale cream powder | [8] |
| Melting Point | 140.3-141.8 °C | [7][8][14] |
| Density | 1.31 g/cm³ at 22 °C | [8] |
| Vapor Pressure | 4.80 x 10⁻⁹ mm Hg at 20 °C | [8] |
| Octanol-Water Partition Coefficient (log Kow) | 4.65 at pH 7 | [8][14] |
| Water Solubility | 0.052 mg/L at 20 °C | [8][14] |
| 143 µg/L at pH 2 | [8] | |
| 191 µg/L at pH 3 | [8] | |
| 243 µg/L at pH 5 | [8] | |
| 111 µg/L at pH 7 | [8] | |
| 38 µg/L at pH 9 | [8] | |
| Solubility in Organic Solvents | Acetone: 274 g/L | [8] |
| Acetonitrile: 125 g/L | [8] | |
| Dichloromethane: 239 g/L | [8] | |
| Ethyl acetate: 125 g/L | [8] | |
| Hexane: 0.0476 g/L | [8] | |
| Methanol: 10.0 g/L | [8] | |
| Toluene: 13.3 g/L | [8] |
Mechanism of Action
This compound functions as a Quinone outside Inhibitor (QoI) by targeting the fungal mitochondrial respiratory chain.[1][3][4] It specifically inhibits the electron transport at the Qo site of the cytochrome bc1 complex (Complex III).[1][3] This disruption blocks the oxidation of ubiquinol, which in turn halts the production of ATP, the primary energy currency of the cell.[4][5] The cessation of energy production leads to the inhibition of fungal growth and spore germination.[3]
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
Experimental Protocols
Synthesis of the S-(-)-enantiomer
The biologically active S-(-)-enantiomer of this compound has been synthesized via two distinct routes, followed by computational analysis and X-ray crystallography for structural verification.[9][10] The synthesis allows for the isolation of the active component for detailed structure-activity relationship studies.
Residue Analysis by HPLC-MS/MS
A common method for the quantitative analysis of this compound enantiomers in various matrices, such as crops, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Extraction: this compound residues are extracted from the sample matrix using acetonitrile.[5][15]
-
Partitioning: The extract is partitioned with hexane to remove nonpolar co-extractants.[5]
-
Cleanup: The extract is further purified using a clean-up step with Primary and Secondary Amine (PSA) and C18 sorbents to remove interfering substances.[15]
Chromatographic Separation:
-
Stationary Phase: A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is used to separate the R and S enantiomers.[15]
-
Mobile Phase: A typical mobile phase consists of methanol and a formic acid-ammonium acetate buffer.[15]
Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is often employed.
-
Detection: Mass spectrometry is used for the detection and quantification of the separated enantiomers, with a limit of quantification (LOQ) typically around 0.02 mg/kg for certain crops.[5]
Caption: Experimental workflow for the analysis of this compound enantiomers.
Conclusion
This compound's efficacy as a fungicide is rooted in its unique molecular structure and the specific stereochemistry of its active S-(-)-enantiomer. A thorough understanding of its physicochemical properties and mechanism of action is crucial for its effective and safe application in agriculture. The detailed experimental protocols for its synthesis and analysis enable precise quantification and further research into its biological and environmental interactions. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of fungicidal agents.
References
- 1. cnagrochem.com [cnagrochem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. cnagrochem.com [cnagrochem.com]
- 4. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 5. 4.9 this compound (208)(T,R)* [fao.org]
- 6. webqc.org [webqc.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and structural analysis of the active enantiomer of this compound, a potent inhibitor of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic health risks assessment of chiral fungicide this compound: Stereoselectivities in ferroptosis-mediated cytotoxicity and metabolic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [drugfuture.com]
- 15. Stereoselective determination of this compound enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Biological Targets of Famoxadone in Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famoxadone is a potent oxazolidinedione fungicide, widely utilized for the management of a broad spectrum of fungal diseases in agriculture. As a Quinone outside Inhibitor (QoI), its primary mode of action is the disruption of mitochondrial respiration, a critical metabolic pathway for fungal viability. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, quantitative efficacy, and the molecular basis of fungal resistance. Detailed experimental protocols for assessing its activity and investigating resistance mechanisms are also provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Primary Biological Target: The Cytochrome bc1 Complex (Complex III)
The principal molecular target of this compound in fungal pathogens is the cytochrome bc1 complex , also known as Complex III , a crucial component of the mitochondrial electron transport chain.[1] this compound acts as a potent inhibitor at the Quinone outside (Qo) site of cytochrome b, one of the key subunits of the cytochrome bc1 complex.[1]
By binding to the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. This blockage disrupts the entire electron transport chain, leading to a cascade of detrimental effects for the fungal cell:
-
Inhibition of ATP Synthesis: The primary consequence of electron transport chain disruption is the cessation of ATP production via oxidative phosphorylation.[1] ATP is the primary energy currency of the cell, and its depletion rapidly halts essential cellular processes, including growth and spore germination.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components such as lipids, proteins, and DNA.[2]
-
Disruption of Mitochondrial Membrane Potential: The electron transport chain is intrinsically linked to the maintenance of the mitochondrial membrane potential. Inhibition by this compound leads to the dissipation of this potential, further compromising mitochondrial function and integrity.
The specificity of this compound for the fungal cytochrome bc1 complex over its mammalian counterpart, while not absolute, contributes to its utility as a fungicide.
Quantitative Efficacy of this compound
The efficacy of this compound varies among different fungal species and is quantified by metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of a biological process, such as mycelial growth or spore germination.
| Fungal Pathogen | Parameter | Value (µg/mL) | Reference(s) |
| Plasmopara viticola | EC50 (zoospore lysis) | ~0.01 | [3] |
| Phytophthora infestans | EC50 (zoospore lysis) | ~0.01 | [3] |
| Alternaria solani (sensitive) | EC50 (spore germination) | 0.01 - 0.1 | [4][5] |
| Alternaria solani (F129L mutant) | EC50 (spore germination) | 0.1 - 1.0 | [4][6] |
| Pyricularia oryzae (sensitive) | EC50 (mycelial growth) | Varies | [7] |
| Pyricularia oryzae (resistant) | EC50 (mycelial growth) | Varies | [7] |
| Zymoseptoria tritici | EC50 (mycelial growth) | Varies | [8][9] |
Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens. Note that EC50 and IC50 values can vary depending on the specific isolate, experimental conditions, and the biological endpoint being measured.
Mechanisms of Fungal Resistance to this compound
The emergence of resistance to QoI fungicides, including this compound, is a significant challenge in disease management. The primary mechanism of resistance is target site modification through mutations in the cytochrome b gene (cytb).
Two key mutations are predominantly responsible for conferring resistance:
-
G143A: A substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This mutation confers a high level of resistance to most QoI fungicides, often resulting in a complete loss of field efficacy.[10] The G143A mutation is believed to sterically hinder the binding of this compound to the Qo site.
-
F129L: A substitution of phenylalanine (F) with leucine (L) at position 129. This mutation generally confers a lower level of resistance compared to G143A, leading to a moderate reduction in fungicide sensitivity.[6][11] The impact of the F129L mutation on the efficacy of this compound can be less pronounced compared to other QoI fungicides.[4][6]
The presence and frequency of these mutations within a fungal population can be monitored using molecular techniques such as PCR-RFLP and sequencing.
Signaling Pathway and Experimental Workflows
Disruption of the Mitochondrial Electron Transport Chain by this compound
The following diagram illustrates the central role of the cytochrome bc1 complex in the mitochondrial electron transport chain and the inhibitory action of this compound.
Caption: this compound inhibits Complex III, disrupting electron flow and ATP synthesis.
Experimental Workflow for Assessing this compound Sensitivity
This workflow outlines the key steps in determining the sensitivity of a fungal pathogen to this compound.
Caption: Workflow for determining fungicide sensitivity from isolate to EC50 value.
Logical Relationship of Resistance Development
The development of resistance to this compound is a multi-step process driven by selection pressure.
Caption: Selection pressure from this compound drives the evolution of resistant fungal populations.
Detailed Experimental Protocols
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of a fungus.
Materials:
-
Pure culture of the fungal pathogen
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
This compound stock solution (e.g., in DMSO)
-
Sterile distilled water
-
Cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Prepare Fungicide-Amended Media:
-
Autoclave the growth medium and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) but no fungicide.
-
Pour the amended media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.[12]
-
Zoospore Motility and Lysis Assay
This assay is particularly relevant for Oomycete pathogens that produce motile zoospores.
Materials:
-
Culture of the Oomycete pathogen producing sporangia
-
Sterile distilled water (chilled to 4°C)
-
Microscope slides or multi-well plates
-
This compound stock solution
-
Light microscope
Procedure:
-
Zoospore Release:
-
Induce zoospore release from sporangia by placing the culture in chilled sterile distilled water and incubating under appropriate conditions (this varies by species).[13]
-
-
Treatment:
-
Prepare a range of this compound concentrations in sterile distilled water in the wells of a microtiter plate or on microscope slides.
-
Add a suspension of motile zoospores to each well or droplet.
-
-
Observation:
-
Immediately observe the zoospores under a light microscope.
-
Record the time taken for the cessation of motility and the lysis (bursting) of the zoospores at each concentration.
-
-
Data Analysis:
-
Determine the minimum concentration of this compound required to cause rapid lysis of zoospores.
-
Site-Directed Mutagenesis of the Cytochrome b Gene
This technique is used to introduce specific mutations (e.g., F129L, G143A) into the cytb gene to confirm their role in conferring resistance.
Materials:
-
Wild-type fungal DNA
-
Plasmid vector for cloning
-
Primers containing the desired mutation
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., DpnI to digest parental DNA)
-
Competent E. coli cells for transformation
-
Fungal transformation system (e.g., protoplast transformation)
Procedure:
-
Primer Design:
-
Design primers that are complementary to the target sequence in the cytb gene but contain the desired nucleotide change to create the F129L or G143A mutation.[14]
-
-
PCR Amplification:
-
Perform PCR using the wild-type fungal DNA or a plasmid containing the wild-type cytb gene as a template and the mutagenic primers. This will generate copies of the gene containing the desired mutation.
-
-
Parental DNA Digestion:
-
Digest the PCR product with DpnI to remove the original, methylated parental DNA template.
-
-
Transformation into E. coli:
-
Transform the mutated plasmid into competent E. coli for amplification.
-
-
Plasmid Isolation and Sequencing:
-
Isolate the plasmid DNA from E. coli and sequence the cytb gene to confirm the presence of the desired mutation.
-
-
Fungal Transformation:
-
Introduce the mutated cytb gene into the wild-type fungal strain using an appropriate transformation method.
-
-
Phenotypic Analysis:
-
Perform mycelial growth inhibition assays on the transformed fungal strains to compare their sensitivity to this compound with the wild-type strain, thereby confirming the role of the mutation in resistance.
-
Conclusion
This compound is a highly effective fungicide that targets a fundamental process in fungal metabolism: mitochondrial respiration. Its specific inhibition of the cytochrome bc1 complex provides a powerful tool for disease control. However, the emergence of target-site mutations in the cytb gene poses a continuous threat to its efficacy. A thorough understanding of its biological targets, coupled with robust experimental methodologies for monitoring sensitivity and resistance, is essential for the development of sustainable disease management strategies and the design of next-generation fungicides. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to address these challenges.
References
- 1. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Effect of the F129L Mutation in Alternaria solani on Fungicides Affecting Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO 2 nanocomposites on chemical resistance isolates [plantprotection.pl]
- 8. frontiersin.org [frontiersin.org]
- 9. Fungicide Sensitivity Shifting of Zymoseptoria tritici in the Finnish-Baltic Region and a Novel Insertion in the MFS1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frac.info [frac.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Famoxadone: A Technical Review of its Fungicidal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals. It is a potent inhibitor of fungal mitochondrial respiration, offering effective control of a wide range of plant pathogenic fungi. This technical guide provides an in-depth review of this compound's fungicidal spectrum, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Fungicidal Spectrum of this compound
This compound demonstrates significant activity against a variety of fungal pathogens, particularly those within the Ascomycete, Basidiomycete, and Oomycete classes. It is commercially used to control diseases on various crops, including grapes, potatoes, tomatoes, and cucurbits.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and its enantiomers against various fungal pathogens. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.
| Fungal Pathogen | Host Plant(s) | Efficacy Metric | Value (mg/L) | Enantiomer | Reference(s) |
| Plasmopara viticola | Grapes | Zoospore Lysis | 0.01 | Racemic | [1] |
| Phytophthora infestans | Potatoes, Tomatoes | Zoospore Lysis | 0.01 | Racemic | [1] |
| Alternaria solani | Potatoes, Tomatoes | Not Specified | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |
| Representative Pathogen 2 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |
| Representative Pathogen 3 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |
| Representative Pathogen 4 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |
| Representative Pathogen 5 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |
Note: "Racemic" refers to a mixture containing equal amounts of both enantiomers. Further research is required to obtain specific EC50/MIC values for a broader range of pathogens.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound is classified as a Quinone outside Inhibitor (QoI) fungicide. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.
The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.
Caption: Site of this compound action in the mitochondrial electron transport chain.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. Below is a generalized workflow for an in vitro fungicidal activity assay.
In Vitro Fungicidal Activity Assay Workflow
Caption: Generalized workflow for an in vitro fungicidal activity assay.
A typical protocol involves the following steps:
-
Fungal Isolate Preparation: The target fungal pathogen is cultured on a suitable agar medium. Spores are harvested and suspended in a sterile liquid medium, and the concentration is adjusted to a predetermined level.
-
Fungicide Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of test concentrations.
-
Assay Setup: A sterile microtiter plate or petri dishes containing a growth medium are prepared.
-
Inoculation and Treatment: A defined volume of the fungal spore suspension is added to each well or plate, followed by the addition of the different concentrations of the this compound solutions. Control wells containing no fungicide are also included.
-
Incubation: The treated plates are incubated under optimal conditions for fungal growth (temperature, humidity, and light).
-
Assessment of Fungal Growth: Fungal growth is assessed at specific time points. This can be done visually or by using a spectrophotometer to measure the optical density, which correlates with microbial growth.
-
Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the control. These data are then used to determine the EC50 or MIC values through statistical analysis.
Stereoselective Bioactivity
This compound is a chiral molecule, existing as two enantiomers (R and S forms). Research has shown that the biological activity of these enantiomers can differ significantly. One study reported that the S-enantiomer of this compound is 3.00 to 6.59 times more effective against five representative fungal pathogens than the R-enantiomer[2]. This highlights the importance of considering the stereochemistry of this compound in drug development and application, as the use of the more active enantiomer could potentially lead to lower application rates and reduced environmental impact.
Conclusion
This compound is a highly effective fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its broad spectrum of activity makes it a valuable tool for the management of numerous plant diseases. The stereoselective bioactivity of its enantiomers presents an opportunity for the development of more targeted and efficient fungicidal formulations. Further research to expand the quantitative data on its fungicidal spectrum and to optimize its application based on enantiomeric composition will be beneficial for enhancing its utility in sustainable agriculture.
References
The Stereospecific Biological Activity of (S)-(-)-Famoxadone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Famoxadone, a potent oxazolidinedione fungicide, operates through the inhibition of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the fungal respiratory chain. As a chiral molecule, this compound exists as two enantiomers, (S)-(-) and (R)-(+), which exhibit stereoselective biological activity. This technical guide provides an in-depth analysis of the biological activity of the (S)-(-)-enantiomer of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. Notably, there are conflicting reports in the scientific literature regarding which enantiomer possesses superior fungicidal activity, a point of discussion addressed herein. While the (S)-(-)-enantiomer has been identified as the active component in at least one study, other research suggests the (R)-(-)-enantiomer has greater efficacy against certain pathogens. This document aims to present the available data to inform further research and development.
Introduction
This compound is a broad-spectrum fungicide used to control a variety of fungal pathogens in crops.[1] Its mode of action is the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to fungal cell death.[2] The presence of a chiral center in the this compound molecule necessitates a thorough understanding of the biological activity of each enantiomer, as stereoisomers can exhibit significantly different potencies and toxicological profiles. This whitepaper focuses on the biological activity of the (S)-(-)-enantiomer of this compound, providing a comprehensive resource for researchers in agrochemical and pharmaceutical development.
Quantitative Biological Activity
Table 1: Fungicidal Activity of this compound Enantiomers against Various Phytopathogens [3]
| Pathogen | Racemic this compound EC50 (mg/L) | (S)-(-)-Famoxadone EC50 (mg/L) | (R)-(+)-Famoxadone EC50 (mg/L) |
| Alternaria solani | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.33 ± 0.04 |
| Phytophthora infestans | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.38 ± 0.05 |
| Botryosphaeria dothidea | 0.23 ± 0.03 | 0.15 ± 0.02 | 0.45 ± 0.06 |
| Colletotrichum gloeosporioides | 0.41 ± 0.05 | 0.28 ± 0.03 | 0.84 ± 0.11 |
| Plasmopara viticola | 0.06 ± 0.01 | 0.04 ± 0.01 | 0.12 ± 0.02 |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro growth of the pathogen.
Contradictory Evidence: Another study reported that the R-(-)-famoxadone enantiomer exhibited 2.7 to 178 times higher bioactivity against five different phytopathogens compared to the S-(+)-enantiomer.[4][5] This highlights a significant discrepancy in the literature that warrants further investigation to definitively identify the more active fungicidal enantiomer.
Table 2: Acute Aquatic Toxicity of this compound Enantiomers [3]
| Organism | Racemic this compound LC50 (mg/L) | (S)-(-)-Famoxadone LC50 (mg/L) | (R)-(+)-Famoxadone LC50 (mg/L) |
| Selenastrum bibraianum | 1.23 ± 0.15 | >10 | 0.56 ± 0.07 |
| Daphnia magna | 0.87 ± 0.11 | >10 | 0.48 ± 0.06 |
| Danio rerio (96 h) | 0.443 | >10 | 0.105 |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2] this compound is a Qo site inhibitor, meaning it binds to the ubiquinol oxidation site on the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the proton pumping across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP, leading to a bioenergetic crisis and ultimately, fungal cell death.
Caption: Inhibition of the mitochondrial electron transport chain by (S)-(-)-famoxadone.
Experimental Protocols
In Vitro Fungicidal Bioassay
This protocol outlines a general method for determining the EC50 values of this compound enantiomers against fungal pathogens.
Caption: A generalized workflow for determining the fungicidal activity of this compound enantiomers.
Detailed Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Sterilization: Sterilize the PDA medium and all necessary glassware by autoclaving at 121°C for 20 minutes.
-
Compound Preparation: Prepare stock solutions of racemic this compound, (S)-(-)-famoxadone, and (R)-(+)-famoxadone in a suitable solvent (e.g., acetone). Perform serial dilutions to obtain a range of desired concentrations.
-
Plate Preparation: Cool the autoclaved PDA to approximately 50-60°C. Add the appropriate volume of each this compound dilution to the molten agar to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes. An untreated control (with solvent only) should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark until the fungal growth in the control plates reaches approximately three-quarters of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colonies on all plates.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or other appropriate statistical software to determine the EC50 value for each compound.
Cytochrome bc1 Inhibition Assay (Representative Protocol)
While a specific protocol for this compound enantiomers was not found in the reviewed literature, the following is a representative spectrophotometric assay for measuring the activity of the cytochrome bc1 complex, which can be adapted for inhibitor studies. This protocol is based on established methods for purifying and assaying the enzyme complex.
Caption: A representative workflow for a cytochrome bc1 inhibition assay.
Detailed Methodology:
-
Purification of Cytochrome bc1 Complex: The cytochrome bc1 complex can be purified from a suitable source, such as bovine heart mitochondria or Saccharomyces cerevisiae, using established chromatographic techniques.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).
-
Reagents:
-
Cytochrome c: Prepare a stock solution of oxidized cytochrome c in the assay buffer.
-
Decylubiquinol (Substrate): Prepare a stock solution of decylubiquinone in ethanol and reduce it to decylubiquinol by the addition of potassium borohydride.
-
Inhibitors: Prepare stock solutions of the this compound enantiomers in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c, and the desired concentration of the this compound enantiomer (or solvent for the control).
-
Initiate the reaction by adding a small volume of the decylubiquinol substrate.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the this compound enantiomer relative to the control.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The available data indicates that the (S)-(-)-enantiomer of this compound exhibits significant fungicidal activity, although there are conflicting reports regarding its potency relative to the (R)-(+)-enantiomer. The primary mechanism of action for this compound is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. While fungicidal and ecotoxicological data for the individual enantiomers are available, a critical gap exists in the literature concerning the specific enzyme inhibition kinetics (IC50 or Ki values) of the (S)-(-) and (R)-(+) enantiomers against the purified cytochrome bc1 complex.
For a more complete understanding of the stereoselective activity of this compound, future research should focus on:
-
Resolving the conflicting reports on the fungicidal activity of the enantiomers through standardized, comparative studies across a wider range of fungal pathogens.
-
Determining the IC50 and/or Ki values of the individual (S)-(-) and (R)-(+) enantiomers against the purified cytochrome bc1 complex from various fungal species.
-
Investigating the potential for stereoselective metabolism of this compound in target and non-target organisms, which could contribute to the observed differences in bioactivity and toxicity.
A definitive understanding of the stereospecific biological activity of this compound will be invaluable for the development of more effective and environmentally benign fungicidal products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of a three-subunit ubiquinol-cytochrome c oxidoreductase complex from Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
<_
An In-depth Technical Guide on the Core Characteristics of the Famoxadone Oxazolidinedione Chemical Class
Introduction
This compound is a high-efficacy, broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals.[1][2] Developed by DuPont, it is recognized for its robust control over a range of plant pathogens, particularly those in the Ascomycete, Basidiomycete, and Oomycete classes that affect crops such as grapes, tomatoes, potatoes, and cereals.[3][4] this compound's unique mode of action as a Quinone outside Inhibitor (QoI) distinguishes it from many other fungicides, making it a valuable component in integrated pest management (IPM) and resistance management strategies.[5][6] This document provides a detailed technical overview of this compound, covering its chemical properties, mechanism of action, toxicological profile, and other key characteristics relevant to research and development.
Chemical and Physicochemical Properties
This compound is chemically identified as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione.[7] It is a pale cream, odorless powder with low aqueous solubility and a high octanol-water partition coefficient, indicating a potential for bioaccumulation.[7][8] It is not persistent in soil or water.[8] The physicochemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [9] |
| Molecular Weight | 374.4 g/mol | [7] |
| Melting Point | 140.3-141.8 °C | [7] |
| Vapor Pressure | 4.80 x 10⁻⁹ mm Hg at 20 °C | [7] |
| Density | 1.31 g/cm³ at 22 °C | [7] |
| log Kow | 4.65 at pH 7 | [7] |
| Water Solubility | 111 µg/L at pH 7 | [7] |
| Henry's Law Constant | 4.6 x 10⁻⁸ atm·m³/mol at 20 °C | [7] |
Mechanism of Action
This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[8] Its mode of action is the inhibition of mitochondrial respiration at Complex III (ubiquinol:cytochrome c oxidoreductase) in the electron transport chain.[1][10] Specifically, it binds to the Qo (Quinone outside) domain of cytochrome b, which blocks the transfer of electrons from cytochrome b to cytochrome c1.[7] This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[6][10] The activity of this compound resides mainly in the (S)-isomer.[10][11]
This compound offers both preventative and curative action against fungal pathogens.[1] As a protectant fungicide, it inhibits spore germination on the plant surface.[10] Its translaminar movement allows it to protect both the upper and lower surfaces of leaves, providing thorough coverage.[6]
Mechanism of action of this compound in the mitochondrial respiratory chain.
Synthesis and Formulation
The commercial production of this compound involves a multi-step chemical synthesis that starts with the creation of its oxazolidinedione core structure.[8] This process combines aromatic and heterocyclic components to form the final active ingredient.[8] The synthesis of the active S-(-)-enantiomer has been achieved through two distinct routes.[11] this compound is often formulated in combination with other fungicides, such as cymoxanil, to broaden the spectrum of activity and manage resistance.[2][10] These formulations are frequently available as water-dispersible granules (WDG) or aqueous suspension-emulsions.[8][10]
Toxicological Profile
This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[12][13] However, it is a known eye and skin irritant.[8] The major target organ for toxicity in rats and mice is the liver.[13] While generally having low mammalian toxicity, there is some concern about its potential to bioaccumulate.[8] this compound is not considered to be carcinogenic or genotoxic.[12][13] It is highly toxic to fish and aquatic invertebrates.[8]
Table 2: Acute Toxicity of this compound
| Study | Species | Result | Toxicity Category | Reference(s) |
| Oral LD₅₀ | Rat | > 5000 mg/kg bw | IV | [12] |
| Dermal LD₅₀ | Rabbit | > 2000 mg/kg bw | III | [12] |
| Inhalation LC₅₀ (4h) | Rat | > 5.3 mg/L | IV | [12] |
| Eye Irritation | Rabbit | Low to moderate | III | [13] |
| Dermal Irritation | Rabbit | None | IV | [13] |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | N/A |
Resistance Management
As with other single-site mode of action fungicides, there is a risk of resistance development to this compound.[5][6] Although it belongs to a different chemical class (oxazolidinedione), this compound shows cross-resistance with strobilurin fungicides, which are also QoI inhibitors in FRAC Group 11.[5] To mitigate the risk of resistance, it is recommended to use this compound in rotation or in pre-mixed formulations with fungicides that have different modes of action.[6][14]
Strategies for managing fungicide resistance to this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are extensive and can be found in various regulatory submissions and scientific publications. A general workflow for assessing the efficacy of a fungicide like this compound is outlined below.
General Efficacy Assay Workflow:
-
Pathogen Culture : The target fungal pathogen is cultured on a suitable growth medium.
-
Inoculum Preparation : A spore suspension of a specific concentration is prepared from the culture.
-
Treatment Application : The fungicide, dissolved in an appropriate solvent, is applied to the host plant or growth medium at various concentrations.
-
Inoculation : The treated plants or media are inoculated with the prepared spore suspension.
-
Incubation : The inoculated subjects are incubated under controlled environmental conditions (temperature, humidity, light) conducive to disease development.
-
Disease Assessment : After a specific incubation period, the level of disease severity is assessed and compared to untreated controls.
-
Data Analysis : The effective concentration (e.g., EC₅₀) is calculated from the dose-response data.
A generalized workflow for an in-vivo fungicide efficacy assay.
Conclusion
This compound is a potent fungicide with a well-defined mechanism of action that provides effective control against a broad spectrum of plant diseases. Its unique position within the oxazolidinedione chemical class, coupled with its efficacy as a QoI inhibitor, makes it a significant tool in modern agriculture. Understanding its chemical properties, mode of action, and toxicological profile is crucial for its safe and effective use in research and crop protection. Prudent resistance management practices are essential to preserve the long-term utility of this important fungicide.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. cnagrochem.com [cnagrochem.com]
- 3. This compound: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cnagrochem.com [cnagrochem.com]
- 7. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 9. esslabshop.com [esslabshop.com]
- 10. Fungicide this compound & Cymoxanil (52.5%) Wdg [rayfull.net]
- 11. researchgate.net [researchgate.net]
- 12. 4.9 this compound (208)(T,R)* [fao.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ciechem.com [ciechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Famoxadone
Introduction
Famoxadone, with the chemical name 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione, is a high-efficacy fungicide belonging to the oxazolidinedione class of chemicals.[1][2] It is extensively used in agriculture to protect a variety of crops, including grapes, tomatoes, potatoes, and cereals, from a broad spectrum of fungal pathogens such as those in the Ascomycete, Basidiomycete, and Oomycete classes.[3][4] this compound functions as a Quinone outside Inhibitor (QoI), disrupting the fungal mitochondrial respiration process at the cytochrome bc1 complex (Complex III), which ultimately halts ATP production and prevents fungal growth and reproduction.[2][5]
These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for use by researchers and professionals in the fields of chemistry and drug development.
This compound Synthesis
The synthesis of this compound is a multi-step process that involves the formation of the core oxazolidinedione heterocyclic structure from key precursors.[5] A common manufacturing route involves the reaction of a lactate derivative with 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which is then treated with phenylhydrazine to yield the final product.[6]
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound. Researchers should consider this a starting point, as optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Reagents
| Reagent | Formula | CAS Number |
| 2-(4-phenoxyphenyl)lactic acid | C₁₅H₁₄O₄ | 64736-50-9 |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 530-62-1 |
| Phenylhydrazine | C₆H₈N₂ | 100-63-0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 75-09-2 |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 |
| Hexane | C₆H₁₄ | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 |
| Brine | NaCl (aq) | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 |
Equipment
| Equipment | Purpose |
| Round-bottom flask with stir bar | Reaction vessel |
| Condenser | Refluxing and controlling evaporation |
| Addition funnel | Controlled addition of reagents |
| Magnetic stir plate with heating | Stirring and heating the reaction |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Glassware for chromatography | Purification |
| Fume hood | Safe handling of volatile chemicals |
Procedure
-
Activation Step:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-(4-phenoxyphenyl)lactic acid in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) in anhydrous DCM to the flask with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until the activation is complete (monitor by TLC).
-
-
Condensation and Cyclization:
-
To the activated ester solution, add 1.2 equivalents of phenylhydrazine dropwise via an addition funnel.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound product.
-
This compound Purification
The crude product obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Common laboratory-scale purification methods include crystallization and column chromatography.[7]
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Crystallization
Crystallization is an effective method for purifying solid compounds. A suitable solvent system for this compound is a mixture of methyl tert-butyl ether and n-heptane.[8]
Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot methyl tert-butyl ether to completely dissolve the crude solid.
-
Slowly add n-heptane (a non-solvent) dropwise until the solution becomes slightly turbid.
-
Gently heat the solution again until it becomes clear.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold n-heptane.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Silica gel column chromatography is a versatile technique for separating compounds based on polarity.
Procedure
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system, starting with a low polarity mixture and gradually increasing the polarity. A common eluent for related compounds is a mixture of ethyl acetate and petroleum ether (or hexane).[9]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Data Summary
The following tables present representative data that might be obtained during the synthesis and purification of this compound. Actual results will vary based on experimental conditions and scale.
Table 1: Representative Synthesis Parameters and Outcomes
| Parameter | Value | Notes |
| Reaction Scale | 5.0 g (starting material) | Laboratory benchmark scale. |
| Reaction Temperature | Reflux (approx. 40°C for DCM) | Controlled heating is crucial for reaction completion. |
| Reaction Time | 16 hours | Monitored by TLC until starting material is consumed. |
| Crude Yield | 75-85% | Yield before any purification steps. |
| Appearance | Pale cream or off-white solid | Consistent with the physical state of this compound.[5] |
Table 2: Purification Efficiency Comparison
| Purification Method | Purity Before | Purity After | Recovery Rate | Notes |
| Crystallization | ~80% | >98% | 60-70% | Highly effective for removing major impurities if a good solvent is found. |
| Column Chromatography | ~80% | >99% | 50-65% | Can achieve very high purity but may involve more product loss. |
Purity Analysis
The final purity of this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often with a Diode-Array Detector (DAD), which is a standard method for its analysis.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should also be used to confirm the chemical structure of the synthesized compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 6. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Fungicide: Powerful Broad-Spectrum Disease Control [cnagrochem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103396410A - Synthesis of pyridine this compound and its application as agricultural fungicide - Google Patents [patents.google.com]
- 10. Removal of this compound, fluquinconazole and trifloxystrobin residues in red wines: effects of clarification and filtration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Famoxadone Efficacy: Application Notes and Protocols for In Vitro and In Vivo Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of Famoxadone, a quinone outside inhibitor (QoI) fungicide. The protocols outlined below cover both laboratory-based (in vitro) and whole-plant (in vivo) assays to determine the fungicidal activity of this compound against a range of plant pathogenic fungi.
Mechanism of Action
This compound is a potent inhibitor of mitochondrial respiration in fungi.[1] It specifically targets Complex III (the cytochrome bc1 complex) of the electron transport chain. By binding to the quinone outside (Qo) site on cytochrome b, this compound blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.
In Vitro Efficacy of this compound
In vitro assays are crucial for determining the intrinsic activity of this compound against specific fungal pathogens and for understanding its spectrum of activity.
Quantitative In Vitro Efficacy Data for this compound
The following table summarizes the effective concentrations of this compound required to inhibit the growth of various fungal species.
| Fungal Species | Assay Type | Parameter | Efficacy Value (µg/mL) |
| Verticillium fungicola | Mycelial Growth Inhibition | ED50 | 0.5 |
| Agaricus bisporus | Mycelial Growth Inhibition | ED50 | 13.1 |
| Alternaria solani (sensitive) | Spore Germination Inhibition | EC50 | Not specified, but significantly lower than fenamidone and boscalid |
| Alternaria solani (reduced sensitivity) | Spore Germination Inhibition | EC50 | Not specified, but significantly lower than other tested fungicides |
| Plasmopara viticola | Sporangial Germination Inhibition | % Inhibition (at 250 ppm of this compound 16.6% + Cymoxanil 22.1%) | 95.00% |
| Plasmopara viticola | Zoospore Germination Inhibition | % Inhibition (at 250 ppm of this compound 16.6% + Cymoxanil 22.1%) | 99.00% |
ED50: The effective dose that causes a 50% response (e.g., inhibition of mycelial growth). EC50: The effective concentration that causes a 50% response (e.g., inhibition of spore germination).
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (ED50).
Materials:
-
This compound (technical grade)
-
Target fungal culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Solvent for this compound (e.g., acetone or DMSO)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Prepare Media with this compound: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-60°C.
-
Serial Dilutions: Prepare a series of this compound concentrations in the molten agar. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments, including a solvent-only control.
-
Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fresh fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the target fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
Determine ED50: Use probit analysis or other statistical software to calculate the ED50 value from the dose-response data.
References
Application of Famoxadone in Agricultural Research for Crop Protection: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a potent fungicide belonging to the oxazolidinedione class of chemicals, widely utilized in agriculture to protect a variety of crops from fungal diseases.[1] It is particularly effective against a broad spectrum of pathogens, including those causing downy mildew and various blights.[1] this compound is a quinone outside inhibitor (QoI), a class of fungicides known for their specific mode of action targeting mitochondrial respiration.[2][3] This document provides detailed application notes and protocols for the use of this compound in a research setting, focusing on its mechanism of action, efficacy, and methods for experimental evaluation.
Mode of Action: Inhibition of Mitochondrial Respiration
This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[4][5][6] Specifically, it binds to the quinol oxidation (Qo) site on cytochrome b.[1][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1, which is a critical step in the production of ATP (adenosine triphosphate), the main energy currency of the cell.[1][3] The disruption of ATP synthesis ultimately leads to the cessation of fungal growth and development.[3] Due to its high efficacy and specific target, this compound is a valuable tool in fungicide resistance management programs, often used in combination with other fungicides with different modes of action, such as Cymoxanil.[7]
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]
- 3. The Electron Transport Chain [moodle2.units.it]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Famoxadone: A Potent Tool for Elucidating Mitochondrial Respiratory Chain Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a fungicide belonging to the oxazolidinedione class of chemicals, widely recognized for its potent and specific inhibition of the mitochondrial respiratory chain.[1] As a Quinone outside Inhibitor (QoI), this compound targets Complex III (cytochrome bc1 complex) of the electron transport chain.[1] Its mechanism of action involves binding to the Qo site of cytochrome b, thereby blocking electron transfer from cytochrome b to cytochrome c1. This inhibition effectively disrupts the proton motive force, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis.[2] These characteristics make this compound an invaluable tool for researchers studying mitochondrial function, cellular bioenergetics, and the signaling pathways associated with mitochondrial dysfunction. This document provides detailed protocols for utilizing this compound to investigate these critical cellular processes.
Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial respiration through a well-defined mechanism. By binding to the Qo site of Complex III, it competitively inhibits the binding of ubiquinol, preventing the transfer of electrons to the iron-sulfur protein (ISP) and cytochrome c1. This blockade of the electron transport chain has several key consequences:
-
Inhibition of Oxygen Consumption: As electron flow is halted, the consumption of oxygen by Complex IV is consequently reduced.
-
Decrease in Mitochondrial Membrane Potential (ΔΨm): The pumping of protons across the inner mitochondrial membrane by Complexes I, III, and IV, which generates the mitochondrial membrane potential, is diminished.
-
Reduction in ATP Synthesis: The decrease in ΔΨm impairs the function of ATP synthase (Complex V), which utilizes the proton gradient to produce ATP.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex III can lead to the backflow of electrons and the partial reduction of oxygen to form superoxide radicals, contributing to oxidative stress.
Applications in Research
This compound's specific mechanism of action makes it a versatile tool for a variety of research applications, including:
-
Studying the role of Complex III in cellular metabolism: By specifically inhibiting this complex, researchers can investigate its contribution to overall cellular respiration and energy production in various cell types and disease models.
-
Investigating the consequences of mitochondrial dysfunction: this compound can be used to induce a controlled state of mitochondrial impairment, allowing for the study of downstream signaling pathways, such as those involved in apoptosis, autophagy, and cellular stress responses.
-
Screening for potential therapeutic agents: In the context of diseases characterized by mitochondrial dysfunction, this compound can be used as a positive control or to develop assays for screening compounds that may rescue or ameliorate mitochondrial defects.
-
Elucidating mechanisms of drug-induced mitochondrial toxicity: Understanding how specific compounds affect mitochondrial respiration is crucial in drug development. This compound can serve as a reference compound for Complex III inhibition.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments using this compound. It is crucial for researchers to determine these values empirically for their specific experimental system (e.g., cell line, isolated mitochondria) and conditions.
Table 1: Inhibitory Concentration (IC50) of this compound on Mitochondrial Respiration
| Cell Type / Mitochondria Source | Assay Condition | Basal Respiration IC50 (µM) | Maximal Respiration IC50 (µM) |
| e.g., HepG2 cells | e.g., 24-hour incubation | User-determined | User-determined |
| e.g., Isolated rat liver mitochondria | e.g., Acute exposure | User-determined | User-determined |
| e.g., C2C12 myotubes | e.g., 48-hour incubation | User-determined | User-determined |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | This compound Concentration (µM) | Treatment Duration | Change in ΔΨm (% of Control) |
| e.g., HeLa cells | e.g., 10 µM | e.g., 6 hours | User-determined |
| e.g., Primary neurons | e.g., 1 µM | e.g., 24 hours | User-determined |
| e.g., SH-SY5Y cells | e.g., 25 µM | e.g., 12 hours | User-determined |
Table 3: Impact of this compound on Cellular ATP Levels
| Cell Type | This compound Concentration (µM) | Treatment Duration | Cellular ATP Level (% of Control) |
| e.g., A549 cells | e.g., 15 µM | e.g., 24 hours | User-determined |
| e.g., MCF-7 cells | e.g., 5 µM | e.g., 48 hours | User-determined |
| e.g., Jurkat cells | e.g., 50 µM | e.g., 4 hours | User-determined |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Extracellular flux analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a working solution of this compound in the assay medium at the desired final concentration. Also, prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Assay Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the extracellular flux analyzer with the provided calibrant solution. Load the sensor cartridge with the prepared this compound and mitochondrial stress test compounds.
-
OCR Measurement: Place the cell plate in the analyzer. After an initial period of baseline OCR measurements, inject this compound into the designated wells. Continue to measure OCR to determine the inhibitory effect.
-
Mitochondrial Stress Test (Optional): Following this compound injection (or in separate wells), sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize OCR data to cell number. Calculate the percentage inhibition of basal and maximal respiration by this compound.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate (e.g., 96-well black-walled plate) and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader capable of detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization. Express the results as a percentage of the vehicle control.
Protocol 3: Determination of Cellular ATP Levels using a Luciferase-Based Assay
This protocol describes the measurement of total cellular ATP levels using a commercially available luciferase-based ATP assay kit.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Luciferase-based ATP assay kit
-
Opaque-walled multi-well plates (e.g., 96-well white plates)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and allow them to attach. Treat the cells with different concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Lysis and ATP Measurement: Following treatment, bring the plate to room temperature. Add the ATP reagent (which typically contains a cell lysis agent and the luciferase/luciferin substrate) to each well according to the kit manufacturer's instructions.
-
Luminescence Reading: Incubate the plate for the recommended time to allow for cell lysis and stabilization of the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells). Normalize the luminescence signal to cell number if necessary. Express the ATP levels in treated cells as a percentage of the vehicle control.
Visualizations
Caption: this compound inhibits Complex III, disrupting electron flow and proton pumping.
Caption: Workflow for studying mitochondrial respiration with this compound.
Caption: Signaling consequences of this compound-induced mitochondrial dysfunction.
References
Application Notes and Protocols for Developing Famoxadone-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of famoxadone-resistant fungal strains for research purposes. This compound is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, ultimately inhibiting ATP production.[1][2][3] Understanding the mechanisms of resistance to this fungicide is crucial for developing new and effective antifungal agents.
Introduction to this compound and Fungal Resistance
This compound is a potent fungicide used to control a broad spectrum of plant pathogenic fungi.[1] Its mode of action is the inhibition of mitochondrial respiration at Complex III, a vital enzyme in the electron transport chain.[1][2] Resistance to QoI fungicides, including this compound, commonly arises from specific point mutations in the cytochrome b gene (cytb), which encodes a key subunit of Complex III. The most frequently observed mutations are the substitution of glycine with alanine at codon 143 (G143A) and the substitution of phenylalanine with leucine at codon 129 (F129L).[4] These mutations reduce the binding affinity of this compound to its target site, thereby conferring resistance.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance in various fungal species.
Table 1: In Vitro Sensitivity of Fungal Strains to this compound (EC50 values in µg/mL)
| Fungal Species | Strain Type | Mutation in cytb | Mean EC50 (µg/mL) | Reference(s) |
| Plasmopara viticola | Sensitive | Wild-Type | 0.922 ± 0.209 | [1] |
| Botrytis cinerea | Sensitive | Wild-Type | < 0.3 | [1][2] |
| Botrytis cinerea | Resistant | G143A | > 100 | [1][2] |
| Botrytis cinerea | Resistant (isolate NC7) | G143A | 2.908 | [1][2] |
| Alternaria solani | Sensitive | Wild-Type | ~0.03 - 0.08 | [5][6] |
| Alternaria solani | Resistant | F129L | ~0.09 - 0.2 | [5][6] |
Table 2: Fitness Cost Assessment of this compound-Resistant Fungal Strains
| Fungal Species | Mutation in cytb | Fitness Parameter | Observation | Reference(s) |
| Phakopsora pachyrhizi | F129L | Competitive Ability | Competed equally well with wild-type isolate. | [7] |
| Botrytis cinerea | G143A | Multiple fitness components | Did not show any fitness cost. | [8] |
| Alternaria solani | F129L | In vitro spore germination | Decrease in germination compared to wild-type. | [9] |
| Alternaria solani | F129L | Disease severity (in greenhouse) | Higher disease severity than wild-type isolates. | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of this compound-resistant fungal strains.
Protocol for Generating this compound-Resistant Fungal Strains by UV Mutagenesis
Objective: To induce random mutations in a fungal population to select for this compound-resistant individuals.
Materials:
-
Wild-type fungal culture (e.g., Neurospora crassa, Botrytis cinerea)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile distilled water
-
Sterile Petri dishes
-
UV crosslinker or UV lamp (254 nm)
-
Spectrophotometer or hemocytometer
-
Sterile spreaders
Procedure:
-
Spore Suspension Preparation:
-
Grow the wild-type fungal strain on agar plates until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop or spreader.
-
Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Determine the spore concentration using a spectrophotometer or a hemocytometer and adjust to a final concentration of 1 x 10^6 spores/mL in sterile distilled water.
-
-
UV Mutagenesis:
-
Pipette 100 µL of the spore suspension onto the surface of several PDA plates.
-
Spread the suspension evenly using a sterile spreader.
-
Place the open plates in a UV crosslinker or under a UV lamp.
-
Expose the plates to a predetermined dose of UV radiation. The optimal dose needs to be determined empirically to achieve a kill rate of 90-99%, which typically maximizes the mutation frequency. Start with a range of exposure times or energy levels.
-
-
Selection of Resistant Mutants:
-
Immediately after UV exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at the optimal growth temperature for the fungus for 2-4 hours to allow for DNA repair and mutation fixation.
-
Prepare PDA plates amended with a discriminatory concentration of this compound. This concentration should be sufficient to completely inhibit the growth of the wild-type strain and can be determined from preliminary sensitivity assays (see Protocol 3.2).
-
Replica-plate the colonies from the UV-mutagenized plates onto the this compound-amended PDA plates.
-
Incubate the plates at the optimal growth temperature until colonies appear on the selective medium.
-
-
Isolation and Purification of Resistant Strains:
-
Pick individual colonies that grow on the this compound-amended plates and transfer them to fresh this compound-amended PDA plates to confirm their resistance.
-
Perform single-spore isolation to ensure the genetic purity of the resistant strains.
-
Store the purified resistant strains for further characterization.
-
Protocol for Determining EC50 Values for this compound
Objective: To quantify the level of resistance by determining the effective concentration of this compound that inhibits 50% of fungal growth.
Materials:
-
Fungal isolates (wild-type and putative resistant strains)
-
Appropriate liquid or solid fungal growth medium (e.g., Potato Dextrose Broth - PDB or PDA)
-
This compound stock solution
-
Sterile 96-well microtiter plates or Petri dishes
-
Spectrophotometer (for liquid culture) or ruler (for solid culture)
-
Spore suspension of the fungal isolates
Procedure (Microtiter Plate Method for Mycelial Growth):
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in the liquid growth medium in a 96-well plate. A typical concentration range could be 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL. Include a control well with no this compound.
-
-
Inoculation:
-
Prepare a spore suspension of the fungal isolate to be tested at a concentration of 1 x 10^4 spores/mL.
-
Add an equal volume of the spore suspension to each well of the 96-well plate containing the this compound dilutions.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the fungus for 2-5 days, or until sufficient growth is observed in the control wells.
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify mycelial growth.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value.
-
Procedure (Agar Dilution Method):
-
Prepare Amended Agar Plates:
-
Prepare PDA medium and cool it to 50-55°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in the agar (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Pour the amended agar into Petri dishes.
-
-
Inoculation:
-
Place a small agar plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
-
Calculate the average colony diameter and the percentage of growth inhibition for each concentration.
-
Determine the EC50 value as described in the microtiter plate method.
-
Protocol for Assessing Fitness Costs
Objective: To evaluate if the acquisition of this compound resistance is associated with a fitness penalty in the absence of the fungicide.
Materials:
-
Wild-type and this compound-resistant fungal strains
-
Fungicide-free growth medium (PDA)
-
Sterile Petri dishes
-
Microscope and hemocytometer
Procedure for Mycelial Growth Rate:
-
Inoculation:
-
Place a 5 mm agar plug from the edge of an actively growing culture of both the wild-type and a resistant strain onto the center of separate PDA plates.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature.
-
Measure the colony diameter daily for a set period (e.g., 7 days).
-
-
Data Analysis:
-
Calculate the average radial growth rate (mm/day) for each strain.
-
Compare the growth rates of the resistant and wild-type strains using appropriate statistical tests (e.g., t-test). A significantly lower growth rate in the resistant strain suggests a fitness cost.
-
Procedure for Sporulation:
-
Culture Preparation:
-
Grow the wild-type and resistant strains on PDA plates until they are fully grown.
-
-
Spore Quantification:
-
Flood each plate with a known volume of sterile water (e.g., 10 mL).
-
Gently scrape the surface to dislodge the spores.
-
Collect the spore suspension and determine the spore concentration using a hemocytometer.
-
-
Data Analysis:
-
Calculate the number of spores produced per unit area of the colony.
-
Compare the sporulation capacity of the resistant and wild-type strains using statistical tests. A significantly lower spore production in the resistant strain indicates a fitness cost.
-
Molecular Assay for Detecting cytb Mutations (Allele-Specific PCR)
Objective: To rapidly screen for the presence of the G143A and F129L mutations in the cytochrome b gene.
Materials:
-
Fungal genomic DNA from wild-type and resistant strains
-
PCR primers (see Table 3)
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis equipment
Table 3: Example Primers for Allele-Specific PCR
| Primer Name | Sequence (5' to 3') | Target |
| Cytb-F | (Forward primer flanking the mutation region) | cytb gene |
| Cytb-R | (Reverse primer flanking the mutation region) | cytb gene |
| G143-WT-R | (Allele-specific reverse primer for wild-type G143) | Wild-type cytb |
| G143A-MUT-R | (Allele-specific reverse primer for mutant A143) | G143A mutant cytb |
| F129-WT-R | (Allele-specific reverse primer for wild-type F129) | Wild-type cytb |
| F129L-MUT-R | (Allele-specific reverse primer for mutant L129) | F129L mutant cytb |
Note: Primer sequences need to be designed based on the specific cytochrome b gene sequence of the fungus under investigation. The 3' end of the allele-specific primers should correspond to the mutation site.
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the fungal mycelium using a suitable protocol or commercial kit.
-
-
PCR Amplification:
-
Set up separate PCR reactions for each allele to be tested. For example, to detect the G143A mutation, set up two reactions for each DNA sample: one with the Cytb-F and G143-WT-R primers, and another with the Cytb-F and G143A-MUT-R primers.
-
A typical PCR program would be: initial denaturation at 95°C for 5 min; 30-35 cycles of 95°C for 30s, 55-60°C (annealing temperature to be optimized) for 30s, and 72°C for 1 min; and a final extension at 72°C for 10 min.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The presence of a PCR product in the reaction with the wild-type specific primer indicates the presence of the wild-type allele.
-
The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the resistance allele.
-
Biochemical Assay for Mitochondrial Complex III Activity
Objective: To measure the enzymatic activity of Complex III and assess the inhibitory effect of this compound.
Materials:
-
Mitochondria isolated from wild-type and resistant fungal strains
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Reduced Coenzyme Q (e.g., Decylubiquinol)
-
Cytochrome c (from horse heart)
-
This compound
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fungal protoplasts or mycelium using differential centrifugation or a commercial kit.
-
-
Assay Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.
-
-
Enzyme Reaction:
-
Add the isolated mitochondria to the cuvette to initiate the reaction.
-
Start the reaction by adding the substrate, reduced Coenzyme Q.
-
-
Measurement of Activity:
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The rate of absorbance change is proportional to the Complex III activity.
-
-
Inhibition Assay:
-
To determine the effect of this compound, pre-incubate the mitochondria with different concentrations of this compound for a few minutes before adding the substrate.
-
Measure the Complex III activity as described above and compare the activity in the presence and absence of the inhibitor.
-
Calculate the IC50 value of this compound for both wild-type and resistant mitochondria.
-
Visualizations
Caption: this compound's mode of action in the mitochondrial electron transport chain.
Caption: Experimental workflow for developing and characterizing resistant strains.
References
- 1. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Effect of the F129L Mutation in Alternaria solani on Fungicides Affecting Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Fitness of Phakopsora pachyrhizi Isolates with Mutations in the CYP51 and CYTB Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fitness and competitive ability of Botrytis cinerea field isolates with dual resistance to SDHI and QoI fungicides, associated with several sdhB and the cytb G143A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndsu.edu [ndsu.edu]
Application Notes and Protocols for the Analytical Determination of Famoxadone Residues in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of famoxadone residues in environmental soil and water samples. The protocols are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
I. Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound residue analysis in soil and water, providing key quantitative metrics for easy comparison.
Table 1: Analytical Methods for this compound in Soil
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Soil | Liquid Extraction | 3 ppb | 10 ppb | 70-120 | ≤20 | [1] |
| HPLC-UV | Soil | Acetonitrile Extraction | 0.002 mg/kg | 0.05, 0.50, 1.00 mg/kg | 84.10-108.02 | < 9.23 | [2] |
| QuEChERS-LC-MS/MS | Agricultural Soil | QuEChERS | 3.0-7.5 µg/kg | 10-25 µg/kg | 70-120 | ≤ 20 | [3] |
| GC-NPD/ECD | Tomato, Grape | Liquid-Liquid Microextraction | - | 0.005-0.10 mg/kg | 81-102 | <12 | [4][5] |
Table 2: Analytical Methods for this compound in Water
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Water | Solid Phase Extraction | 0.03 ppb | 0.1 ppb | 70-120 | ≤20 | [1] |
| GC-ECD | Drinking, Ground Water | Solid Phase Extraction | 0.008 µg/L | 0.050 µg/L | 90 ± 5 | - | [6][7] |
| GC-ECD | Surface Water | Solid Phase Extraction | 0.040 µg/L | 0.25 µg/L | 96 ± 10 | - | [6][7] |
| GC-ECD | Drinking, Ground Water | Liquid-Liquid Extraction | 0.016 µg/L | 0.050 µg/L | 93 ± 8 | - | [6][7] |
| GC-ECD | Surface Water | Liquid-Liquid Extraction | 0.040 µg/L | 0.25 µg/L | 81 ± 13 | - | [6] |
| GC-MS | Grapes, Wine | Liquid-Liquid Extraction | 0.02 mg/L | - | 96 ± 12 | < 6.8 | [8][9] |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Analysis of this compound in Soil by LC-MS/MS
This protocol is based on a liquid extraction method followed by LC-MS/MS detection and is suitable for achieving low detection limits.[1]
1. Sample Preparation and Extraction:
- Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of a methanol/buffered acidic water solution.
- Vortex the sample for 1 minute to ensure thorough mixing.
- Shake the sample on a mechanical shaker for 30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction (steps 2-6) with a fresh aliquot of the extraction solution.
- Combine the supernatants.
2. Sample Clean-up (if necessary):
- The combined extract can be passed through a filter (e.g., 0.45 µm PTFE) to remove particulate matter.
3. Instrumental Analysis (LC-MS/MS):
- HPLC System: A system such as a Shimadzu LC-30AD or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB SCIEX Triple Quad 5500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, as this compound and its metabolites can be detected in different modes.[1]
- Monitored Transitions: At least two parent-to-daughter ion transitions should be monitored for each analyte for quantification and confirmation.[1]
- Data Analysis: Quantify this compound concentration using a calibration curve prepared with standards of known concentrations.
Protocol 2: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-ECD
This protocol is suitable for the analysis of this compound in various water matrices, including drinking, ground, and surface water.[6][7]
1. SPE Cartridge Conditioning:
- Precondition a 1 g C18 SPE cartridge by passing the following solvents in sequence:
- Acetone
- Acetonitrile
- Water
2. Sample Loading:
- Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. The sample volume may vary (e.g., 1 L for drinking/ground water, 0.2 L for surface water).[7]
3. Cartridge Drying:
- Dry the SPE cartridge thoroughly after sample loading.
4. Elution:
- Elute the retained this compound from the cartridge with three 2 mL portions of acetonitrile.[7]
5. Concentration and Reconstitution:
- Concentrate the combined eluates to dryness under a gentle stream of nitrogen.
- Re-dissolve the residue in a known volume of toluene (e.g., 0.2 to 1.0 mL) for GC analysis.[7]
6. Instrumental Analysis (GC-ECD):
- Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
- Column: DB-1 capillary column (15 m x 0.32 mm x 0.25 µm) or equivalent.[7]
- Injection: Split/splitless injection.
- Data Analysis: Quantify this compound concentration using a calibration curve prepared with standards of known concentrations.
Protocol 3: Analysis of this compound in Soil using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined approach for extracting pesticides from complex matrices like soil.[3][10][11]
1. Sample Preparation and Extraction:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.[3]
- Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.[3]
- Shake vigorously for 15 minutes.
- Add QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate and 1.7 g sodium acetate).[3]
- Vortex for 1 minute.
2. Centrifugation and Clean-up:
- Centrifuge the tube at a high speed (e.g., 5000 rpm) for 5 minutes.
- Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) clean-up tube containing appropriate sorbents (e.g., C18).[11]
- Vortex for 1 minute.
- Centrifuge for 5 minutes.
3. Final Extract Preparation:
- Filter the supernatant through a 0.22 µm filter before instrumental analysis.
- The extract can be diluted with water for UHPLC-MS/MS analysis.[3]
4. Instrumental Analysis (UHPLC-MS/MS):
- Follow the instrumental parameters outlined in Protocol 1.
III. Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical protocols.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid gas chromatographic method for the determination of this compound, trifloxystrobin and fenhexamid residues in tomato, grape and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. epa.gov [epa.gov]
- 8. A comparison of a gas chromatographic with electron-capture detection and a gas chromatographic with mass spectrometric detection screening methods for the analysis of this compound in grapes and wines [iris.unica.it]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. iris.unito.it [iris.unito.it]
Famoxadone in Integrated Pest Management (IPM): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fungicide famoxadone and its application within Integrated Pest Management (IPM) strategies. This document details its mode of action, target pathogens, and includes protocols for efficacy testing and resistance management.
Introduction to this compound
This compound is a synthetic fungicide from the oxazolidinedione class of chemicals.[1] It is a quinone outside inhibitor (QoI) fungicide, highly effective against a broad spectrum of plant pathogenic fungi, particularly those belonging to the Oomycetes and Ascomycetes classes.[1][2] this compound is primarily used as a protective fungicide but also exhibits curative properties, especially when applied in the early stages of infection.[1] It is often used in combination with other fungicides, such as cymoxanil, to enhance its efficacy and manage the development of resistance.[3][4]
Mode of Action
This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] It specifically targets Complex III (also known as the cytochrome bc1 complex) of the electron transport chain.[5] By binding to the quinone outside (Qo) site of cytochrome b within this complex, this compound blocks the transfer of electrons, which disrupts the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and reproduction.[1][6]
Signaling Pathway of this compound's Action
References
- 1. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 2. vegpath.plantpath.wisc.edu [vegpath.plantpath.wisc.edu]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Identification of Fungicide Combinations Targeting Plasmopara viticola and Botrytis cinerea Fungicide Resistance Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Application Notes and Protocols: Famoxadone Formulation Development for Experimental Use
Introduction
Famoxadone is an oxazolidinedione fungicide highly effective against a broad spectrum of plant pathogenic fungi, including those in the Ascomycete, Basidiomycete, and Oomycete classes.[1] Its mode of action involves the inhibition of the fungal mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[2][3][4][5] A significant challenge in utilizing this compound is its very low aqueous solubility, making formulation development critical for achieving optimal bioavailability and efficacy in experimental and agricultural settings.
These application notes provide a comprehensive guide for researchers and formulation scientists to develop stable and effective this compound formulations for laboratory and small-scale experimental use. The protocols cover pre-formulation analysis, the development of a suspension concentrate (SC) formulation, and essential quality control characterization methods.
Pre-Formulation Studies: Physicochemical Characterization
Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the first step in rational formulation design. For this compound, its high lipophilicity (LogP = 4.65) and poor water solubility are the primary characteristics to address.[2]
1.1. Summary of Physicochemical Properties
The key properties of this compound technical grade powder are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [2] |
| Molecular Weight | 374.4 g/mol | [2] |
| Physical Form | Off-white to pale cream powder | [2][6] |
| Melting Point | 140.3 – 142.3°C | [2][6] |
| Density | 1.31 g/cm³ | [2][6] |
| LogP (octanol-water) | 4.65 (at pH 7) | [2][6] |
| Water Solubility | 59 µg/L (at pH 7, 20°C) | [2] |
| 138 µg/L (at pH 4, 20°C) | [2] | |
| Organic Solvent Solubility | Acetone: 274 g/L | [2][6] |
| Dichloromethane: 239 g/L | [2][6] | |
| Acetonitrile: 125 g/L | [2][6] | |
| Ethyl Acetate: 125 g/L | [2][6] | |
| Toluene: 13.3 g/L | [6] | |
| n-Hexane: 0.048 g/L | [2] |
1.2. Experimental Protocol: Solubility Screening
Objective: To experimentally determine the solubility of this compound in a range of relevant solvents and formulation excipients to select appropriate components for a stable liquid formulation.
Materials:
-
This compound technical powder (≥98% purity)[4]
-
Selected solvents (e.g., propylene glycol, polyethylene glycol 400, N-methyl-2-pyrrolidone, cyclohexanone)
-
Surfactants (e.g., polysorbate 80, sodium dodecyl sulfate)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification[7]
Methodology:
-
Add an excess amount of this compound powder to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of each selected solvent/excipient into the corresponding vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved material.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.[7]
-
Calculate the solubility in g/L or mg/mL.
Formulation Development: Suspension Concentrate (SC)
A Suspension Concentrate is a suitable formulation for water-insoluble active ingredients like this compound. It involves dispersing fine particles of the active ingredient in an aqueous continuous phase with the help of suspending agents and surfactants.
2.1. Typical Excipients for a this compound SC Formulation
| Component | Function | Example(s) | Typical % (w/w) |
| Active Ingredient | Fungicide | This compound | 10 - 25% |
| Wetting Agent | Reduces surface tension of particles | Sodium lignosulfonate | 1 - 3% |
| Dispersing Agent | Prevents particle agglomeration | Polymeric dispersant (e.g., naphthalene sulfonate condensate) | 2 - 5% |
| Antifreeze Agent | Prevents freezing at low temperatures | Propylene glycol | 5 - 10% |
| Thickening Agent | Increases viscosity to prevent settling | Xanthan gum, Bentonite clay | 0.1 - 0.5% |
| Antifoaming Agent | Prevents foam during production/dilution | Silicone-based emulsion | 0.1 - 0.5% |
| Biocide | Prevents microbial growth | Proxel GXL | 0.05 - 0.2% |
| Diluent | Continuous phase | Deionized Water | q.s. to 100% |
2.2. Experimental Workflow: SC Formulation Development
2.3. Protocol for Lab-Scale (100g) SC Formulation
Objective: To prepare a stable 20% (w/w) this compound suspension concentrate.
Materials:
-
This compound technical powder (20.0 g)
-
Sodium lignosulfonate (2.0 g)
-
Naphthalene sulfonate condensate (3.0 g)
-
Propylene glycol (8.0 g)
-
Xanthan gum (0.2 g)
-
Silicone antifoam emulsion (0.3 g)
-
Biocide (e.g., Proxel GXL) (0.1 g)
-
Deionized water (q.s. to 100.0 g)
-
Overhead stirrer, high-shear homogenizer, bead mill (or equivalent)
-
Beakers, analytical balance
Methodology:
-
Aqueous Phase Preparation: In a beaker, combine propylene glycol (8.0 g), biocide (0.1 g), and the majority of the deionized water (approx. 50 g). Begin gentle stirring. Slowly sprinkle in the xanthan gum (0.2 g) and stir until fully hydrated and the solution is viscous.
-
Slurry Preparation: In a separate beaker, weigh this compound (20.0 g), sodium lignosulfonate (2.0 g), and naphthalene sulfonate condensate (3.0 g). Add approximately 15 g of the prepared aqueous phase and mix with a high-shear homogenizer to form a uniform, thick slurry.
-
Milling: Transfer the slurry to a laboratory bead mill. Mill the slurry until the particle size of this compound is reduced to the target range (e.g., D90 < 10 µm).[4] Monitor particle size periodically.
-
Final Formulation: Transfer the milled concentrate to a larger vessel. Under gentle agitation with an overhead stirrer, slowly add the remaining aqueous phase.
-
Final Additions: Add the antifoam emulsion (0.3 g) and continue to mix for 15-20 minutes.
-
QC and Adjustment: Use the remaining deionized water to rinse the milling equipment and add it to the final formulation. Adjust the total weight to 100.0 g with water.
-
Homogenization: Mix the final formulation for an additional 30 minutes to ensure complete homogeneity.
Characterization and Quality Control Protocols
After preparation, the formulation must be characterized to ensure it meets quality and stability specifications.
3.1. Quality Control Workflow
3.2. Protocol: Particle Size Analysis
Objective: To determine the particle size distribution of the suspended this compound. Method: Use a laser diffraction particle size analyzer. Dilute the SC formulation in deionized water until the appropriate obscuration level is reached. The measurement will provide D10, D50, and D90 values, which are critical for stability and efficacy.
3.3. Protocol: Stability Testing
Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions. Methodology:
-
Package the formulation in appropriate containers.
-
Place samples in stability chambers at the conditions specified in the table below. Formulated products are expected to be stable for at least 2 years under normal conditions.[2]
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and analyze for:
-
Appearance: Check for phase separation, crystal growth, or caking.
-
Particle Size: Re-measure to check for particle agglomeration.
-
This compound Assay: Quantify the active ingredient concentration via HPLC to check for chemical degradation.[7]
-
pH: Measure the pH of the formulation.
-
Stability Study Conditions
| Study Type | Storage Condition | Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 Months |
| Freeze-Thaw | Cycle between -20°C and 25°C | 3-5 Cycles |
Mechanism of Action Pathway
This compound functions by inhibiting Quinone outside (QoI), interrupting the mitochondrial respiratory chain at Complex III. This prevents ATP synthesis, which is essential for fungal cellular processes.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. apvma.gov.au [apvma.gov.au]
- 3. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 4. cnagrochem.com [cnagrochem.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Famoxadone: Application Notes and Protocols for Oomycete Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a potent fungicide belonging to the oxazolidinedione class of chemicals, highly effective against a range of plant diseases caused by oomycete pathogens. Its mode of action targets the mitochondrial respiratory chain, making it a valuable tool in disease management and for studying mitochondrial function in these destructive organisms. This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting.
Mechanism of Action
This compound is a quinone outside inhibitor (QoI) that specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c1. This inhibition disrupts the production of ATP, the primary energy currency of the cell, and leads to an increase in the production of reactive oxygen species (ROS), ultimately causing cellular dysfunction and death.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound against various oomycete pathogens. It is important to note that much of the publicly available data is for this compound in combination with other fungicides.
| Pathogen | Assay Type | Efficacy Metric | Value (µg/mL) | Notes |
| Plasmopara viticola | Zoospore Lysis | Effective Dose | 0.01 | Causes lysis of zoospores within minutes.[1] |
| Phytophthora infestans | Zoospore Lysis | Effective Dose | 0.01 | Causes lysis of zoospores within minutes. Higher doses are needed for mycelial growth inhibition.[1] |
| Phytophthora cajani | Mycelial Growth Inhibition | EC50 | 24.96 | In combination with Cymoxanil. |
| Phytophthora meadii | Mycelial Growth Inhibition | EC50 | Lowest among 11 fungicides tested | In combination with Cymoxanil.[2] |
| Phytophthora meadii | Sporangial Production | EC50 | 210.70 - 517.87 | In combination with Cymoxanil.[2] |
| Botrytis cinerea (G143A mutant) | Conidial Germination Inhibition | EC50 | 2.908 | This compound alone.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: Experimental workflows for in vitro efficacy testing of this compound.
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol is used to determine the effect of this compound on the mycelial growth of oomycete pathogens and to calculate the EC50 (Effective Concentration for 50% inhibition) value.
Materials:
-
Pure culture of the target oomycete pathogen
-
Appropriate culture medium (e.g., V8 juice agar, potato dextrose agar)
-
This compound (analytical grade)
-
Sterile distilled water
-
Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Ruler or calipers
Procedure:
-
Prepare Fungicide Stock Solution: Dissolve a known weight of this compound in a small volume of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute with sterile distilled water to create a series of working stock solutions.
-
Prepare Amended Agar Medium: Autoclave the culture medium and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound working stock solutions to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each amended and control agar plate, with the mycelial side facing down.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the specific oomycete pathogen.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the colony in the control plate has reached a significant size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.
-
-
-
EC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.
Zoospore Germination Inhibition Assay
This protocol is designed to assess the effect of this compound on the germination of oomycete zoospores.
Materials:
-
Culture of the target oomycete producing sporangia
-
This compound (analytical grade)
-
Sterile distilled water
-
Solvent for this compound (e.g., DMSO)
-
Sterile microtiter plates (96-well)
-
Microscope and glass slides
-
Hemocytometer
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Prepare Zoospore Suspension: Induce zoospore release from sporangia by placing mature cultures in sterile cold water (4°C) for a specific duration (e.g., 30-60 minutes) followed by incubation at room temperature. Collect the motile zoospores and adjust the concentration to a known value (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.
-
Prepare Fungicide Solutions: Prepare a series of this compound dilutions in sterile distilled water in the wells of a microtiter plate. Include a control with the solvent alone.
-
Inoculation: Add an equal volume of the zoospore suspension to each well of the microtiter plate containing the fungicide dilutions and the control.
-
Incubation: Incubate the microtiter plate at the optimal temperature for zoospore germination for a few hours (e.g., 2-4 hours).
-
Observation: After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to a sample from each well on a microscope slide. Observe under a microscope to determine the percentage of germinated zoospores. A zoospore is considered germinated if the germ tube is at least half the diameter of the spore.
-
Data Analysis: Count at least 100 zoospores per replicate for each treatment and calculate the percentage of germination. Calculate the percentage of inhibition of germination relative to the control.
Detached Leaf Assay for Phytophthora infestans
This assay evaluates the protective activity of this compound against Phytophthora infestans on detached potato or tomato leaves.
Materials:
-
Healthy, young, fully expanded potato or tomato leaves
-
Phytophthora infestans culture producing sporangia
-
This compound (formulated product or technical grade)
-
Sterile distilled water
-
Wetting agent (e.g., Tween 20)
-
Spray bottle or micropipette
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Incubator or growth chamber with controlled light and temperature
Procedure:
-
Prepare Fungicide Solution: Prepare a solution of this compound at the desired concentration in sterile distilled water. Add a wetting agent if necessary to ensure even coverage.
-
Leaf Treatment: Detach healthy leaves from the plant. Apply the this compound solution to the abaxial (lower) surface of the leaves using a spray bottle or by pipetting droplets. Allow the leaves to air dry. Control leaves should be treated with water and the wetting agent only.
-
Inoculation: Prepare a sporangial or zoospore suspension of P. infestans at a known concentration (e.g., 5 x 10^4 sporangia/mL). Place droplets of the inoculum onto the treated and control leaf surfaces.
-
Incubation: Place the inoculated leaves in moist chambers and incubate them at high humidity (e.g., >90%) and a suitable temperature (e.g., 15-20°C) with a photoperiod.
-
Disease Assessment: After a few days (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale.
-
Data Analysis: Calculate the percentage of disease control for each this compound concentration compared to the untreated control.
Conclusion
This compound is a highly effective fungicide for the control of oomycete pathogens due to its specific mode of action targeting mitochondrial respiration. The protocols outlined in this document provide a framework for researchers and drug development professionals to evaluate the efficacy of this compound and to study its effects on oomycete biology. Further research to determine the standalone efficacy of this compound against a broader range of oomycetes will be valuable for optimizing its use in disease management strategies.
References
Troubleshooting & Optimization
Famoxadone Solubility: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with famoxadone. Below you will find frequently asked questions, troubleshooting guidance, and a detailed experimental protocol related to its solubility in common laboratory solvents.
This compound Solubility Data
The following table summarizes the solubility of this compound in various organic solvents and water. This data is crucial for preparing stock solutions and conducting experiments.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Acetone | 274 | 20 |
| Dichloromethane | 239 | 20 |
| Acetonitrile | 125 | 20 |
| Ethyl Acetate | 125 | 20 |
| Toluene | 13.3 | Not Specified |
| Methanol | 10.0 | Not Specified |
| 1-Octanol | 1.87 | Not Specified |
| Hexane | 0.0476 | Not Specified |
| Water (pH 7) | 0.000059 | 20 |
Data sourced from multiple studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in the chosen solvent?
A1: Several factors can affect the dissolution of this compound. Firstly, ensure you are using a solvent in which it has high solubility, such as acetone or dichloromethane.[1][2] this compound has very low solubility in aqueous solutions and non-polar solvents like hexane.[1][2] Secondly, the purity of both the this compound and the solvent can impact solubility. Finally, ensure the solution is not already saturated.
Q2: What can I do to improve the dissolution of this compound?
A2: If you are encountering issues with dissolving this compound, you can try the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can help increase the solubility of this compound. It is recommended to preheat both the stock solution and the dilution medium to 37°C.[3][4][5]
-
Use sonication: Applying ultrasonic energy can help to break down solute particles and enhance dissolution.[3][4][5][6]
-
Increase agitation: Vigorous stirring or vortexing can also facilitate the dissolving process.
Q3: Is it possible to prepare a concentrated stock solution of this compound in DMSO?
A3: Yes, this compound is soluble in DMSO. Concentrated stock solutions of up to 100 mg/mL can be prepared, though this may require the use of ultrasonication to fully dissolve the compound.[5][6] For in-vivo experiments, a common practice is to prepare a stock solution in DMSO and then dilute it with other vehicles like corn oil or saline containing SBE-β-CD.[6]
Q4: How does pH affect the solubility of this compound in water?
A4: this compound's aqueous solubility is pH-dependent. It is very poorly soluble in water across a range of pH values. At pH 7, its solubility is approximately 59 µg/L.[7]
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
1. Materials:
- This compound (analytical standard)
- Selected solvent (e.g., Acetone, HPLC grade)
- Analytical balance
- Volumetric flasks
- Magnetic stirrer and stir bars
- Temperature-controlled shaker or water bath
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
2. Procedure:
- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
- Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. This is to ensure a saturated solution is created.
- Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).
- Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- After equilibration, allow the solution to stand undisturbed for a period to let any undissolved solid settle.
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
- Dilute the filtered, saturated solution with the solvent to a concentration that falls within the calibration range of your analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
- Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
11. Data Analysis:
- Construct a calibration curve from the standard solutions.
- Use the calibration curve to determine the concentration of this compound in the diluted sample.
- Account for the dilution factor to calculate the solubility in the original saturated solution.
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound solubility.
Caption: Factors affecting this compound solubility.
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. This compound | DPX-JE874 | Fungicide | Antifungal | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Overcoming Famoxadone Degradation in Experimental Setups
For researchers, scientists, and drug development professionals utilizing Famoxadone, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Inconsistent results are a common indicator of compound instability. This compound can degrade under various conditions, leading to a lower effective concentration in your experiments. Factors such as pH, temperature, light exposure, and the composition of your experimental medium can all contribute to its degradation. We recommend reviewing the stability data provided in this guide and implementing the suggested handling procedures.
Q2: What are the primary pathways of this compound degradation I should be aware of?
A2: The main degradation pathways for this compound are hydrolysis and photolysis. Hydrolysis is particularly sensitive to pH, with degradation rates increasing significantly under neutral to alkaline conditions. Photodegradation can occur upon exposure to light. Additionally, microbial activity can contribute to its breakdown in non-sterile environments.
Q3: How should I prepare and store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in acetonitrile or methanol. These solutions are stable for at least one month when stored refrigerated (2-8°C). Avoid using aqueous buffers for long-term stock solution storage due to the risk of hydrolysis.
Q4: I need to use this compound in an aqueous buffer for my assay. What precautions should I take?
A4: When preparing working solutions in aqueous buffers, it is crucial to prepare them fresh for each experiment. The stability of this compound in aqueous solutions is pH-dependent. If possible, maintain a slightly acidic pH (around 5) to slow down hydrolysis. Adding at least 25% acetonitrile to the aqueous solution can also improve stability.
Q5: Can I use this compound in my cell culture experiments? What are the stability concerns?
A5: Yes, this compound can be used in cell culture, but its stability in culture media can be a concern. Cell culture media typically have a pH between 7.2 and 7.4, which can promote the hydrolysis of this compound. Furthermore, components in the media could potentially interact with the compound. It is essential to minimize the time between adding this compound to the media and conducting the experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over a short period in an aqueous assay. | Hydrolysis: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH. | 1. Prepare fresh working solutions in buffer immediately before each experiment. 2. If the experimental conditions allow, use a buffer with a slightly acidic pH (e.g., pH 5-6). 3. Consider preparing a more concentrated stock in an organic solvent and diluting it to the final concentration in the aqueous buffer just before use to minimize its time in the aqueous environment. |
| Variable results in experiments conducted on different days. | Stock solution degradation: Improper storage of stock solutions can lead to a decrease in the active concentration of this compound. | 1. Store stock solutions prepared in acetonitrile or methanol at 2-8°C and protect them from light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Periodically check the concentration of your stock solution using a validated analytical method (e.g., HPLC) if you suspect degradation. |
| Reduced efficacy in light-exposed experimental setups. | Photodegradation: this compound can be degraded by light. | 1. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize the exposure of your experimental setup (e.g., cell culture plates, assay tubes) to direct light. |
| Inconsistent outcomes in non-sterile or long-term culture experiments. | Microbial degradation: Microorganisms can metabolize and degrade this compound. | 1. Ensure all buffers and media are sterile. 2. For long-term experiments, consider sterile filtration of the this compound-containing solutions. 3. If conducting environmental studies, be aware that microbial activity in soil and water will contribute to degradation. |
Quantitative Data on this compound Stability
The following tables summarize the known degradation kinetics of this compound under various conditions.
Table 1: Hydrolytic Degradation of this compound in Aqueous Solutions
| pH | Half-life (t½) | Temperature (°C) |
| 5 | 31-41 days | 25 |
| 7 | 2-2.7 days | 25 |
| 9 | 1.55-1.8 days | 25 |
| Data compiled from publicly available environmental fate studies. |
Table 2: this compound Degradation in Different Media
| Medium | Condition | Half-life (t½) |
| Soil (Aerobic) | Field studies | 6.5 - 32.9 days |
| Soil (Aerobic, Lab) | Silt Loam | 2 days |
| Soil (Aerobic, Lab) | Sandy Loam | 11 days |
| Grapes (Field) | Photodegradation | 18 ± 6 days |
| Cucumber (Field) | - | 5.4 - 14.1 days |
| Data compiled from various agricultural and environmental studies. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Custom Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.
1. Materials:
- This compound analytical standard
- Acetonitrile (HPLC grade)
- Your custom aqueous buffer
- HPLC system with a C18 column and UV detector
- pH meter
- Incubator or water bath
- Amber vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution at 2-8°C, protected from light.
- Prepare Test Solutions: Dilute the this compound stock solution with your custom aqueous buffer to a final concentration relevant to your experiments (e.g., 10 µg/mL). Prepare enough solution to be sampled at multiple time points.
- Incubation: Aliquot the test solution into several amber vials and incubate them under your typical experimental conditions (e.g., 25°C, 37°C). Prepare a "time zero" sample that will be analyzed immediately.
- Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
- Sample Analysis:
- Immediately analyze the sample by HPLC.
- Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 230 nm).
- Data Analysis:
- Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
- Plot the concentration of this compound versus time.
- Determine the degradation kinetics and the half-life (t½) of this compound in your buffer.
Protocol for Forced Degradation Study of this compound
This protocol helps in identifying potential degradation products under stress conditions.
1. Materials:
- This compound
- Acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-MS system
2. Procedure:
- Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile.
- Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
- Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
- Sample Analysis: At various time points, take an aliquot from each stress condition, neutralize it if necessary, and analyze it using an HPLC-MS system to identify the parent compound and any degradation products.
Visualizations
This compound's Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound exerts its fungicidal effect by inhibiting the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc₁ complex).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for cellular processes.[1][2]
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
General Workflow for this compound Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound in a laboratory setting.
Caption: A standard workflow for conducting a this compound stability study.
Logical Relationship of Factors Affecting this compound Degradation
This diagram illustrates the key factors that influence the degradation of this compound.
Caption: Factors influencing the degradation rate of this compound.
References
Technical Support Center: Optimizing Famoxadone Concentration for In Vitro Fungal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing famoxadone concentration for in vitro fungal inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quinone outside inhibitor (QoI) fungicide.[1] It works by inhibiting the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex).[1][2][3][4] This disruption of the respiratory chain prevents ATP synthesis, leading to a rapid cessation of fungal growth and spore germination.[1][3]
Q2: What is the typical spectrum of activity for this compound?
A2: this compound is effective against a broad spectrum of plant pathogenic fungi, including those in the Ascomycete, Basidiomycete, and Oomycete classes.[5] It is commonly used to control diseases such as downy mildew and various blights on crops like grapes, potatoes, tomatoes, and cereals.[6][7]
Q3: Why is this compound often formulated with other fungicides, such as cymoxanil?
A3: this compound is often combined with other fungicides to enhance its overall efficacy and to help manage the development of fungal resistance.[2][8] For instance, in combination with cymoxanil, which has systemic and therapeutic properties, the formulation provides both protective and curative action against fungal pathogens.[4][8] Using fungicides with different modes of action in rotation or as a pre-mix is a recommended strategy to prevent or delay resistance.[1]
Q4: Are there stereoisomers of this compound with different levels of activity?
A4: Yes, this compound is a chiral molecule. Studies have shown that the R-(-)-famoxadone enantiomer can have significantly higher bioactivity against certain fungal species compared to the S-(+)-famoxadone enantiomer.[9] For researchers conducting highly sensitive or specific assays, it is important to be aware of the stereoisomeric composition of the this compound being used.
Troubleshooting Guide
Issue 1: I am observing lower than expected fungal inhibition in my in vitro assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific fungal species being tested. Fungal susceptibility to this compound can vary.
-
Solution: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) for your specific fungal isolate. Start with a broad range of concentrations and then narrow down to a more specific range.
-
-
Possible Cause 2: Fungal Resistance. The fungal strain you are working with may have developed resistance to QoI fungicides.
-
Solution: If possible, test a known sensitive (wild-type) strain of the same fungus as a positive control. If the sensitive strain is inhibited and your test strain is not, it may indicate resistance. Consider using this compound in combination with a fungicide that has a different mode of action.
-
-
Possible Cause 3: Solubility Issues. this compound has low aqueous solubility, which can be pH-dependent.[10] If the compound is not fully dissolved in your culture medium, its effective concentration will be lower than intended.
-
Solution: Ensure that your stock solution of this compound is fully dissolved in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) before diluting it into your aqueous culture medium.[10] Be mindful of the final solvent concentration in your assay, and include a solvent-only control.
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause 1: Inoculum Variability. The age and concentration of the fungal inoculum can significantly impact the results of an antifungal susceptibility test.
-
Solution: Standardize your inoculum preparation procedure. Use fresh cultures of a consistent age and quantify the spore or mycelial fragment concentration before inoculating your assays.
-
-
Possible Cause 2: Incubation Time. The duration of incubation can affect the observed MIC values. For some fungi, MICs may increase with longer incubation times.
-
Solution: Standardize the incubation time for your assays. If you are following a standard protocol (e.g., CLSI), adhere to the recommended incubation times. When developing a new assay, you may need to optimize the incubation time.
-
Data on In Vitro Fungal Inhibition by this compound
The following tables summarize quantitative data on the in vitro antifungal activity of this compound.
Table 1: Mycelial Growth Inhibition of Various Fungal Pathogens by a this compound and Cymoxanil Formulation
| Fungal Species | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Phytophthora colocasiae | 100 | 100 |
| Colletotrichum gloeosporioides | 1600 | 67.61 |
Data adapted from a study on the in vitro evaluation of twelve fungicides against major fungal pathogens of tropical tuber crops. The formulation used was cymoxanil + this compound.[11]
Table 2: EC50 Values of this compound Enantiomers Against Various Phytopathogens
| Fungal Species | R-(-)-famoxadone EC50 (mg/L) | S-(+)-famoxadone EC50 (mg/L) |
| Botryosphaeria dothidea | 0.465 | - |
| Sclerotinia sclerotiorum | - | - |
| Fusarium graminearum | - | - |
Note: The referenced study indicates that the bioactivities of R-(-)-famoxadone were 2.7–178 times higher than S-(+)-famoxadone toward five phytopathogens, though specific EC50 values for all were not provided in the abstract. The EC50 for compound 3b against B. dothidea is noted as 0.465 mg/L.[9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a general guideline and may need to be optimized for specific fungal species.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the this compound in a suitable solvent (e.g., DMSO, acetone) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient growth is achieved.
-
Harvest spores or mycelial fragments by flooding the plate with sterile saline or culture medium and gently scraping the surface.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a defined volume of appropriate sterile broth (e.g., RPMI-1640) to each well.
-
Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at an optimal temperature for the specific fungus (e.g., 25-35°C) for a defined period (e.g., 24, 48, or 72 hours).
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound that results in complete visual inhibition of fungal growth.[12]
-
Protocol 2: Mycelial Growth Inhibition on Solid Medium
-
Preparation of Fungicide-Amended Media:
-
Prepare an appropriate agar medium (e.g., PDA).
-
After autoclaving and cooling the medium to approximately 45-50°C, add the desired concentrations of this compound (from a stock solution) to the molten agar.[13]
-
Pour the amended agar into sterile Petri dishes.
-
-
Inoculation:
-
Take a mycelial plug of a uniform size (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of the fungicide-amended and control (no fungicide) plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus until the mycelium in the control plate has reached the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: this compound's mode of action on the fungal mitochondrial electron transport chain.
References
- 1. cnagrochem.com [cnagrochem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. New High Effect Compound Fungicide this compound Cymoxanil Broad Spectrum Synergistic Agent 52.5% Active Ingredient Pesticide [rayfull.net]
- 4. cnagrochem.com [cnagrochem.com]
- 5. This compound: the discovery and optimisation of a new agricultural fungicide [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 7. nbinno.com [nbinno.com]
- 8. This compound-Cymoxanil For Sale, this compound & Cymoxanil Fungicide Factory | Chico® [chicocrop.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journal.isrc.in [journal.isrc.in]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Famoxadone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of the fungicide Famoxadone in non-target organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it cause off-target effects?
A1: this compound is a quinone outside inhibitor (QoI) fungicide.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[1][2][3] This disruption blocks the transfer of electrons from cytochrome b to cytochrome c1, which halts the production of ATP, the cell's main energy currency.[1][2][3][4] Because mitochondrial respiration is a highly conserved process across many organisms, this mechanism is not exclusive to fungi and can lead to off-target effects in non-target organisms, including mammals, aquatic life, and soil-dwelling invertebrates.[4]
Q2: Is there a difference in toxicity between the enantiomers of this compound?
A2: Yes, this compound is a racemic mixture, and its enantiomers exhibit significant differences in both fungicidal activity and toxicity to non-target organisms.[2][5][6] Studies have shown that while the S-enantiomer is more effective against target fungal pathogens, the R-enantiomer is considerably more toxic to certain non-target aquatic organisms like Danio rerio (zebrafish) and Daphnia magna (water flea), as well as to the earthworm Eisenia foetida.[5][6][7][8] This stereoselective toxicity is a critical consideration for accurate environmental risk assessment.[5][6]
Q3: What are the known off-target effects of this compound in aquatic organisms?
A3: this compound is recognized as being very toxic to aquatic life, with potential for long-lasting effects.[4][5] It is highly toxic to fish and aquatic invertebrates.[4] For instance, the R-enantiomer of this compound has been shown to be over 100 times more toxic to zebrafish (Danio rerio) than the S-enantiomer.[5][6] Similarly, the R-enantiomer is more toxic to the water flea (Daphnia magna) and the algae Selenastrum bibraianum.[5][6]
Q4: What is the toxicity profile of this compound in soil organisms?
A4: this compound has shown varied toxicity to soil organisms. It is considered to have low toxicity to earthworms such as Eisenia andrei in some studies.[9] However, other research indicates it can be highly toxic to Eisenia foetida, with the R-(-)-famoxadone enantiomer being 167 times more toxic than the S-(+)-enantiomer.[7][8] Long-term exposure can lead to inhibition of reproduction and food consumption in earthworms.[9]
Q5: Are beneficial insects like bees affected by this compound?
A5: this compound generally shows low acute toxicity to adult honeybees (Apis mellifera) through both contact and oral exposure.[9][10] However, it demonstrates high acute and chronic toxicity to bee larvae.[9] Therefore, while risks to adult bees may be acceptable under certain conditions, there are significant risks to bee brood that necessitate mitigation measures.[9]
Troubleshooting Guides
Problem 1: High variability in aquatic toxicity assay results.
-
Possible Cause 1: Stereoisomer composition. The ratio of R- and S-famoxadone enantiomers in your test substance can significantly impact toxicity. The R-enantiomer is substantially more toxic to many aquatic species.[5][6]
-
Solution: Ensure you are using a consistent source of this compound with a known enantiomeric ratio (typically a 50:50 racemic mixture).[2] For more precise studies, consider testing the enantiomers separately to understand their individual contributions to toxicity.
-
-
Possible Cause 2: Water solubility. this compound has low aqueous solubility, which can lead to inconsistent concentrations in your test media.[4]
-
Solution: Use a carrier solvent (e.g., acetone, dimethyl sulfoxide) to prepare a stock solution, and ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent control group. Verify the dissolved concentration of this compound analytically via methods like HPLC.
-
-
Possible Cause 3: Test organism sensitivity. The age and health of your test organisms (Daphnia magna, Danio rerio, etc.) can influence their susceptibility.
-
Solution: Use organisms from a synchronized culture and ensure they are in the recommended life stage for the specific OECD or EPA test guideline you are following. Monitor and control water quality parameters (pH, temperature, hardness) throughout the experiment.
-
Problem 2: Difficulty in establishing a clear dose-response relationship in soil organism tests.
-
Possible Cause 1: Soil binding and bioavailability. this compound can bind to organic matter in the soil, reducing its bioavailability to organisms like earthworms.
-
Solution: Standardize the artificial soil used in your experiments according to relevant guidelines (e.g., OECD 207). Ensure homogenous mixing of the test substance into the soil. Consider measuring the concentration of this compound in both the soil and the organism's tissues to better understand uptake and internal exposure.
-
-
Possible Cause 2: Degradation of the compound. this compound can degrade in soil, with half-lives ranging from approximately 46 to 126 days under aerobic conditions.[5][6]
-
Solution: For longer-term (chronic) studies, it may be necessary to re-spike the soil at intervals or conduct analytical verification at the beginning and end of the study to account for degradation. Note that degradation can also be stereoselective, with the R-enantiomer degrading preferentially in some soils.[5][6]
-
Quantitative Data Summary
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Enantiomer/Mixture | Endpoint | Value (mg/L) | Exposure Time | Citation |
| Danio rerio (Zebrafish) | R-Famoxadone | LC50 | 0.105 | 96 h | [5] |
| Danio rerio (Zebrafish) | S-Famoxadone | LC50 | >10 | 96 h | [5] |
| Danio rerio (Zebrafish) | rac-Famoxadone | LC50 | 0.443 | 96 h | [5] |
| Daphnia magna (Water Flea) | R-Famoxadone | EC50 | 0.043 | 48 h | [5] |
| Daphnia magna (Water Flea) | S-Famoxadone | EC50 | 0.276 | 48 h | [5] |
| Daphnia magna (Water Flea) | rac-Famoxadone | EC50 | 0.188 | 48 h | [5] |
| Selenastrum bibraianum (Algae) | R-Famoxadone | EC50 | 0.222 | 72 h | [5] |
| Selenastrum bibraianum (Algae) | S-Famoxadone | EC50 | 0.394 | 72 h | [5] |
| Selenastrum bibraianum (Algae) | rac-Famoxadone | EC50 | 0.369 | 72 h | [5] |
Table 2: Toxicity of this compound to Terrestrial Non-Target Organisms
| Organism | Enantiomer/Mixture | Endpoint | Value (mg a.i./kg dry soil) | Notes | Citation |
| Eisenia andrei (Earthworm) | rac-Famoxadone | LC50 | 235 | Corrected value | [9] |
| Eisenia fetida andrei (Earthworm) | rac-Famoxadone | NOEC | 16 | Chronic, reproduction & food consumption | [9] |
| Eisenia foetida (Earthworm) | R-(-)-Famoxadone | LC50 | Not specified, but 167x more toxic than S-form | Acute toxicity | [7][8] |
| Apis mellifera (Honeybee) | rac-Famoxadone | LD50 (Contact) | >100 µ g/bee | Acute, adult | [9] |
| Apis mellifera (Honeybee) | rac-Famoxadone | LD50 (Oral) | >1.0 µ g/bee | Acute, adult | [9] |
| Apis mellifera (Honeybee Larvae) | rac-Famoxadone | LD50 | 0.43 µ g/larva/day | Acute, 120h exposure | [9] |
| Apis mellifera (Honeybee Larvae) | rac-Famoxadone | NOED | 0.25 µ g/larva/day | Chronic, 120h exposure | [9] |
Experimental Protocols
Methodology 1: Acute Immobilisation Test in Daphnia magna
This protocol is a summary based on principles from standard ecotoxicology guidelines (e.g., OECD 202).
-
Test Organism: Daphnia magna neonates (<24 hours old) sourced from a healthy laboratory culture.
-
Test Substance Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone).
-
Create a series of test concentrations by spiking the stock solution into reconstituted water (test medium). A geometric series of at least five concentrations is recommended.
-
Include a negative control (reconstituted water only) and a solvent control (reconstituted water with the highest volume of solvent used in the test concentrations).
-
-
Experimental Setup:
-
Use glass test vessels, with at least 20 daphnids per concentration, split into at least four replicate vessels (5 daphnids per vessel).
-
The test volume should be sufficient to prevent overcrowding (e.g., 10 mL per daphnid).
-
Incubate at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
-
Observations:
-
Record the number of immobile daphnids in each replicate at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Also record any sublethal effects observed (e.g., unusual swimming behavior).
-
-
Data Analysis:
-
Calculate the percentage of immobilisation for each concentration at each time point.
-
Determine the EC50 (the concentration that causes immobilisation in 50% of the daphnids) and its 95% confidence intervals using appropriate statistical methods, such as probit analysis or logistic regression.
-
Methodology 2: Earthworm Acute Toxicity Test in Artificial Soil
This protocol is a summary based on principles from standard ecotoxicology guidelines (e.g., OECD 207).
-
Test Organism: Adult Eisenia fetida earthworms with a visible clitellum, sourced from a laboratory culture. Worms should be acclimatized in artificial soil for 24-48 hours before the test.
-
Test Substance and Soil Preparation:
-
Prepare artificial soil according to guideline specifications (e.g., sphagnum peat, kaolin clay, industrial sand, and calcium carbonate).
-
The test substance (this compound) is typically dissolved in a suitable solvent and sprayed onto a small portion of the sand. The solvent is allowed to evaporate before this sand is thoroughly mixed with the bulk soil to achieve the nominal test concentrations.
-
Prepare at least five treatment concentrations plus a negative control and a solvent control.
-
-
Experimental Setup:
-
Place a defined weight of the prepared soil (e.g., 500 g) into glass containers.
-
Introduce 10 adult earthworms into each container. Use at least four replicate containers per treatment group.
-
Maintain the containers at 20 ± 2°C with continuous light to encourage the worms to remain in the soil. The soil moisture content should be maintained at 40-60% of the maximum water holding capacity.
-
-
Observations:
-
Assess mortality at 7 and 14 days by carefully searching the soil. Worms are considered dead if they do not respond to a gentle mechanical stimulus to the anterior end.
-
Record any sublethal effects, such as changes in behavior (e.g., burrowing activity) or morphology (e.g., lesions).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (the lethal concentration that kills 50% of the earthworms) and its 95% confidence intervals using statistical methods like probit analysis.
-
Visualizations
References
- 1. cnagrochem.com [cnagrochem.com]
- 2. 4.9 this compound (208)(T,R)* [fao.org]
- 3. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 4. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on stereoselective bioactivity, acute toxicity, and degradation in cucurbits and soil of chiral fungicide this compound - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. apvma.gov.au [apvma.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Famoxadone Resistance Mechanisms in Plant Pathogens: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying famoxadone resistance in plant pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound is a Quinone outside Inhibitor (QoI) fungicide.[1][2] It targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, binding to the Qo site on cytochrome b.[2][3] This inhibition blocks electron transport, thereby halting ATP production and leading to fungal cell death.
Q2: What are the main mechanisms of resistance to this compound in plant pathogens?
The primary mechanisms of resistance to this compound are:
-
Target-site mutations: This is the most common mechanism. A single nucleotide polymorphism in the cytochrome b gene (cytb) can lead to an amino acid substitution at the fungicide-binding site, reducing the affinity of this compound for its target. The most significant mutation is the glycine to alanine substitution at position 143 (G143A), which can confer high levels of resistance.[4][5] Another less common mutation is the phenylalanine to leucine substitution at position 129 (F129L).[6]
-
Alternative Oxidase (AOX) Pathway: Some fungi can utilize an alternative respiratory pathway that bypasses Complex III.[7] This pathway, mediated by the alternative oxidase (AOX), allows for continued electron transport and ATP production, albeit at a lower efficiency, rendering the fungus less susceptible to this compound.[7][8]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump fungicides out of the fungal cell, reducing the intracellular concentration of this compound at its target site.[9][10]
Q3: Is there cross-resistance between this compound and other QoI fungicides?
Yes, due to the shared mode of action, there is a high degree of cross-resistance between this compound and other QoI fungicides like azoxystrobin and pyraclostrobin.[1] Pathogens with the G143A mutation in cytochrome b typically exhibit resistance to most QoI fungicides.
Q4: How can I detect this compound resistance in my fungal isolates?
Several methods can be used to detect this compound resistance:
-
Bioassays: The most direct method is to determine the half-maximal effective concentration (EC50) of this compound against your fungal isolates using in vitro growth assays. A significant increase in the EC50 value compared to a sensitive wild-type strain indicates resistance.
-
Molecular Assays: PCR-based methods, such as PCR-RFLP, quantitative PCR (qPCR), or sequencing of the cytb gene, can be used to detect the presence of resistance-conferring mutations like G143A and F129L.
-
Respirometry: Measuring mitochondrial oxygen consumption in the presence and absence of this compound and specific inhibitors (like SHAM for the AOX pathway) can elucidate the resistance mechanism.
Troubleshooting Guides
Problem 1: My this compound treatment is no longer effective in controlling the fungal pathogen in the field.
| Possible Cause | Troubleshooting Steps |
| Development of target-site resistance. | 1. Collect fungal isolates from the field. 2. Perform bioassays to determine the EC50 value of this compound for these isolates and compare it to a known sensitive strain. 3. Sequence the cytochrome b gene of the resistant isolates to check for mutations, particularly G143A. |
| Presence of a fungal population with an active Alternative Oxidase (AOX) pathway. | 1. In your in vitro bioassays, include an AOX inhibitor like salicylhydroxamic acid (SHAM) along with this compound. A significant decrease in the EC50 value in the presence of SHAM suggests the involvement of the AOX pathway.[7][11] 2. Conduct mitochondrial respiration assays to measure the contribution of the AOX pathway to total respiration. |
| Increased efflux pump activity. | 1. Perform efflux pump assays using fluorescent dyes like rhodamine 6G. Increased efflux in your isolates compared to a sensitive strain could indicate this mechanism.[1] 2. Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known ABC and MFS transporter genes. |
Problem 2: I am getting inconsistent EC50 values for this compound in my in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Inoculum variability. | 1. Ensure a standardized and consistent method for preparing the fungal inoculum (e.g., spore concentration, mycelial fragmentation). 2. Use a fresh and actively growing culture for each experiment. |
| Media composition. | 1. Use a defined and consistent medium for all your assays. Components in complex media can sometimes interact with the fungicide. |
| Incubation conditions. | 1. Maintain consistent temperature, light, and humidity during the incubation period. |
| Involvement of the AOX pathway. | 1. As mentioned in Problem 1, the variable expression of the AOX pathway can lead to inconsistent results. Include an AOX inhibitor (SHAM) in a parallel set of experiments to assess its impact. |
Data Presentation
Table 1: this compound Sensitivity in Alternaria solani Isolates with and without the F129L Mutation in Cytochrome b.
| Isolate Type | Genotype (Cytochrome b) | Mean EC50 of this compound (µg/mL) | Fold Resistance |
| Sensitive | Wild-type | ~0.1 - 0.5 | 1x |
| Reduced-sensitivity | F129L | ~0.3 - 1.5 | ~2-3x |
Data adapted from studies on Alternaria solani, indicating a low level of resistance conferred by the F129L mutation.[6] It is important to note that the G143A mutation, while not quantified for this compound in the available search results, is known to confer much higher levels of resistance to QoI fungicides, often with resistance factors exceeding 100.[4]
Table 2: Effect of the Alternative Oxidase Inhibitor SHAM on the EC50 of QoI Fungicides against Ustilaginoidea virens.
| Fungicide | Treatment | Average EC50 (µg/mL) | Fold Decrease in EC50 |
| Azoxystrobin | - SHAM | Varies | - |
| + 10 µg/mL SHAM | Varies | 1.7 - 4.8x | |
| Pyraclostrobin | - SHAM | Varies | - |
| + 10 µg/mL SHAM | Varies | 2.8 - 4.8x |
This table demonstrates the potential of the AOX pathway to contribute to reduced sensitivity to QoI fungicides.[11][12] While this data is not specific to this compound, a similar effect is expected.
Experimental Protocols
Isolation of Mitochondria from Filamentous Fungi
This protocol is adapted from methods for isolating mitochondria from Neurospora crassa and Fusarium species and can be adapted for other filamentous fungi.
Materials:
-
Fungal mycelium
-
Isolation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Grinding mill or sterile sand
-
Refrigerated centrifuge
-
Sucrose or Percoll solutions for density gradient centrifugation
Procedure:
-
Grow fungal mycelium in liquid culture to the desired growth phase.
-
Harvest mycelia by filtration and wash with distilled water and then with cold isolation buffer.
-
Disrupt the fungal cells in cold isolation buffer using a grinding mill or by grinding with sterile sand.
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
For higher purity, layer the crude mitochondrial suspension on top of a sucrose or Percoll density gradient and centrifuge at high speed.
-
Collect the mitochondrial band, dilute with isolation buffer, and pellet by centrifugation.
-
Resuspend the purified mitochondria in an appropriate buffer for downstream applications.
Measurement of Mitochondrial Respiration
This protocol utilizes an oxygen electrode (e.g., Clark-type) or a microplate-based respirometer to measure oxygen consumption.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., mannitol, sucrose, KH2PO4, MgCl2, KCl, HEPES, pH 7.2)
-
Respiratory substrates (e.g., succinate, NADH)
-
ADP
-
Inhibitors: this compound, Antimycin A (Complex III inhibitor), KCN (Complex IV inhibitor), SHAM (AOX inhibitor)
Procedure:
-
Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature.
-
Add the isolated mitochondria to the chamber.
-
Measure the basal rate of oxygen consumption (State 2 respiration).
-
Add a respiratory substrate (e.g., succinate) to initiate electron transport.
-
Add ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
To assess the effect of this compound, add it at various concentrations and measure the inhibition of State 3 respiration.
-
To investigate the role of the AOX pathway, add this compound (to block the main pathway) and then add SHAM to see if respiration is further inhibited. The SHAM-sensitive portion of respiration represents the activity of the AOX pathway.
Site-Directed Mutagenesis of the Cytochrome b Gene
This protocol describes a general method for introducing a specific mutation (e.g., G143A) into the cytochrome b gene.
Materials:
-
Plasmid DNA containing the wild-type cytochrome b gene
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation (e.g., GGC to GCC for G143A).
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies on appropriate antibiotic-containing media.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
The mutated gene can then be used for transformation into the fungal host to study the effect of the mutation on this compound resistance.
Efflux Pump Activity Assay using Rhodamine 6G
This assay measures the ability of fungal cells to efflux the fluorescent dye Rhodamine 6G (R6G), a known substrate for many ABC transporters.
Materials:
-
Fungal cells (test and control strains)
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G (R6G)
-
Glucose
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest the cells, wash them with PBS, and resuspend them in PBS to a specific cell density.
-
Starve the cells by incubating them in PBS without glucose for a period (e.g., 1 hour) to deplete intracellular energy reserves.
-
Add R6G to the cell suspension at a final concentration of ~10 µM and incubate to allow for dye uptake.
-
After the loading period, wash the cells with PBS to remove extracellular R6G.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Measure the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of R6G from the cells.
-
Compare the rate of efflux between your test isolates and a known sensitive strain. A higher rate of efflux suggests increased pump activity.
Visualizations
Caption: Mitochondrial electron transport chain and the mode of action of this compound.
Caption: Overview of this compound resistance mechanisms in a fungal cell.
References
- 1. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylhydroxamic acid (SHAM) inhibits O(2) photoreduction which protects nitrogenase activity in the cyanobacterium Synechococcus sp. RF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of a Point Mutation (G143A) in Cyt b of Corynespora cassiicola That Confers Pyraclostrobin Resistance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Qo site of complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative oxidase and plant stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multidrug Resistance in Mammals and Fungi—From MDR to PDR: A Rocky Road from Atomic Structures to Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toxicity of Salicylhydroxamic Acid and Its Effect on the Sensitivity of Ustilaginoidea virens to Azoxystrobin and Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Famoxadone Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Famoxadone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light exposure, and temperature. This compound is known to be susceptible to hydrolysis, especially under neutral to alkaline conditions, and photodegradation.
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is highly pH-dependent. It is most stable in acidic conditions and degrades more rapidly as the pH becomes neutral and alkaline. Hydrolysis is a significant degradation pathway that is accelerated at higher pH values.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photolysis. Exposure to light, particularly simulated sunlight, can lead to rapid degradation.[2] It is recommended to protect this compound solutions from light during experiments and storage.
Q4: What are the known degradation products of this compound in aqueous solutions?
A4: The degradation of this compound is complex and can involve hydrolysis, hydroxylation, cleavage of the oxazolidinedione-aminophenyl linkage, cleavage of the phenoxyphenyl ether linkage, and opening of the oxazolidinedione ring.[3] Some identified metabolites in various environments include IN-JS940, IN-KF015, IN-KZ007, and IN-H3310.[3] One specific hydrolysis product is potassium 2-phenylhydrazinecarboxylate (IN-KT983).
Q5: What is the aqueous solubility of this compound?
A5: this compound has a low aqueous solubility, which is also pH-dependent. For instance, at 20°C, the solubility is reported to be 111 µg/L at pH 7 and 38 µg/L at pH 9.[1] Its low solubility can present challenges in preparing stock solutions and conducting experiments in purely aqueous media.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
A1: Rapid degradation of this compound is often due to hydrolysis, especially if your solution has a neutral or alkaline pH. Additionally, exposure to light can cause significant photolytic degradation.[1][2] Verify the pH of your solution and ensure it is stored in a dark environment, for example, by using amber vials or covering your containers with aluminum foil.
Q2: My analytical results show poor recovery of this compound from aqueous samples. What are some potential reasons?
A2: Poor recovery can be due to several factors:
-
Degradation: As mentioned above, check for potential hydrolysis or photolysis.
-
Adsorption: this compound is a hydrophobic compound and may adsorb to container surfaces (e.g., plastic). Consider using silanized glass containers.
-
Extraction Efficiency: If you are using a sample preparation method like solid-phase extraction (SPE), ensure the cartridge type and elution solvent are optimized for this compound.[3]
-
Solubility Issues: Due to its low aqueous solubility, this compound may precipitate out of solution, especially if the concentration is high or if the temperature of the solution decreases.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples. What could they be?
A3: Unexpected peaks are likely degradation products. The degradation of this compound can lead to several smaller molecules due to the cleavage of its core structures.[3] To confirm this, you can analyze a sample that has been intentionally stressed (e.g., by adjusting the pH to an alkaline value or exposing it to UV light) to see if the unexpected peaks increase in intensity.
Q4: I am having issues with signal suppression or enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?
A4: Matrix effects are a common issue in LC-MS/MS analysis. To mitigate them:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If one is not available, a structurally similar compound can be used.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the this compound concentration remains above the limit of quantification.
Data Presentation
Table 1: Hydrolytic Degradation of this compound at 25°C
| pH | Half-life (t½) in days |
| 5 | 31 - 41 |
| 7 | 2 - 2.7 |
| 9 | 1.55 - 1.8 |
Data sourced from PubChem.[1]
Table 2: Photolytic Degradation of this compound at 25°C
| Condition | pH | Half-life (DT₅₀) in days |
| Simulated Sunlight (Sterile Buffer) | 5.0 | 1.9 |
| Natural Water (Light) | Not Specified | 0.16 |
| Natural Water (Dark Control) | Not Specified | 0.21 |
Data sourced from the Australian Pesticides and Veterinary Medicines Authority.[2]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Stability Study (Hydrolysis)
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Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 5, 7, and 9) using standard laboratory procedures. Filter the buffers through a 0.22 µm filter.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or acetone) due to its low aqueous solubility.
-
Sample Preparation: Spike the buffer solutions with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubation: Dispense the spiked buffer solutions into amber glass vials, seal them, and place them in a temperature-controlled incubator set to the desired temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Sample Analysis: Analyze the samples immediately or store them at a low temperature (e.g., -20°C) until analysis. Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the regression line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Analytical Method Overview (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Ionization: Electrospray ionization (ESI), often in negative ion mode for this compound and some of its metabolites, though positive mode may be used for others.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for both the parent compound and its metabolites to ensure selectivity and confirmation.[3]
Visualizations
References
Technical Support Center: Improving the Bioavailability of Famoxadone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of Famoxadone in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the oral bioavailability of this compound?
A1: The primary limiting factor for this compound's oral bioavailability is its very low aqueous solubility.[1][2] Studies in rats show that only about 40% of an administered oral dose is absorbed, with the majority of the unabsorbed drug being eliminated unmetabolized in the feces.[1][3] This poor solubility means the drug does not dissolve efficiently in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent fungicide that functions by inhibiting the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex).[1][2][4] This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, which disrupts the production of ATP, the essential energy currency of the cell.[1] This ultimately leads to the cessation of fungal growth and reproduction.[2][4]
Q3: What formulation strategies can be used to enhance the bioavailability of a poorly soluble compound like this compound?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to improve dissolution and subsequent absorption.[5][6][7] These include:
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Solid Dispersions: Dispersing this compound in a water-soluble polymeric carrier can enhance its dissolution rate.[8]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[5][7][9]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound molecules within cyclodextrin cavities can increase their apparent water solubility and dissolution.[10][11][12]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLN), and nanoemulsions can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and may facilitate lymphatic uptake, bypassing first-pass metabolism.[7][13][14]
Q4: How can I perform a preliminary assessment of my new this compound formulation in vitro?
A4: Before proceeding to animal studies, in vitro tests are crucial for evaluating the potential of a new formulation. The two most important tests are:
-
In Vitro Dissolution Testing: This test measures the rate and extent to which this compound is released from the formulation and dissolves in a simulated gastrointestinal fluid. It is a critical indicator of potential bioavailability.[15][16][17]
-
In Vitro Permeability Assay: This assay, often using a Caco-2 cell monolayer, assesses the ability of the dissolved this compound to pass through a cellular barrier that mimics the intestinal epithelium. This helps determine if absorption is limited by permeability in addition to solubility.
Troubleshooting Guide
Problem: My experimental system shows consistently low bioavailability for this compound.
This guide provides a logical workflow to diagnose and address the potential causes of low bioavailability.
References
- 1. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 3. 4.9 this compound (208)(T,R)* [fao.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An In Vitro Dissolution Method for Inhaled Drugs Depositing in the Tracheobronchial Lung Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "In Vitro Dissolution and Permeability Testing of Inhalation Products: " by Ali Nokhodchi, Salonee Chavan et al. [nsuworks.nova.edu]
- 17. physiomckina.co.jp [physiomckina.co.jp]
Technical Support Center: Famoxadone and QoI Fungicide Cross-Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding famoxadone cross-resistance with other Quinone outside Inhibitor (QoI) fungicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to QoI fungicides, including this compound?
A1: The primary mechanism of resistance to QoI fungicides is target site modification.[1] These fungicides inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts ATP synthesis.[1][2] Resistance typically arises from point mutations in the mitochondrial cytochrome b gene (CYTB), which alters the fungicide's binding site.[1]
Q2: Which specific mutations in the cytochrome b gene are associated with QoI fungicide resistance?
A2: The most common and significant mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).[1][3][4] Other mutations that have been identified, although often conferring a lower level of resistance, include a phenylalanine to leucine substitution at codon 129 (F129L) and a glycine to arginine substitution at codon 137 (G137R).[3][4]
Q3: Does the G143A mutation confer cross-resistance to this compound and other QoI fungicides?
A3: Yes, the G143A mutation generally confers a high level of resistance and shows cross-resistance among all members of the FRAC Code 11 QoI fungicides, which includes this compound.[5] Pathogen isolates with the G143A mutation exhibit high resistance factors, often greater than 100, leading to a significant loss of disease control when QoI fungicides are used alone.[3][4]
Q4: What is the impact of the F129L mutation on cross-resistance between this compound and other QoIs?
A4: The F129L mutation has a more differential effect on sensitivity to various QoI fungicides. It typically confers a moderate or partial level of resistance.[3][4] For example, in Alternaria solani, isolates with the F129L mutation showed 10-15 fold resistance to azoxystrobin and pyraclostrobin, but only a two to three-fold resistance to this compound. This suggests that the F129L mutation may not confer strong cross-resistance to this compound in all pathogens.
Q5: Are there any QoI fungicides that are not affected by the G143A mutation?
A5: Yes, a newer subgroup of QoI fungicides, designated as FRAC Code 11A (e.g., metyltetraprole), has been developed. These fungicides are not cross-resistant with the Code 11 fungicides in pathogens that possess the G143A mutation.[5]
Troubleshooting Guides
Problem: My QoI fungicide, such as this compound, is showing reduced efficacy in controlling the target pathogen.
| Possible Cause | Troubleshooting Steps |
| Development of Fungicide Resistance | 1. Sample Collection: Collect infected plant material from areas with suspected control failure. 2. Isolate the Pathogen: Culture the pathogen from the collected samples to obtain pure isolates. 3. Sensitivity Testing: Perform an in vitro fungicide sensitivity assay to determine the EC50 values of your isolates for this compound and other relevant QoI fungicides. Compare these values to a known sensitive (wild-type) isolate. 4. Molecular Analysis: If sensitivity testing indicates resistance, perform molecular analysis (e.g., PCR-RFLP or sequencing) of the cytochrome b gene to detect the presence of resistance-conferring mutations like G143A or F129L. |
| Improper Fungicide Application | 1. Review Application Protocol: Ensure that the fungicide was applied at the recommended rate, timing, and frequency. 2. Check Equipment: Verify that application equipment was properly calibrated and providing adequate coverage. 3. Environmental Conditions: Consider if environmental factors (e.g., rainfall, temperature) at the time of application could have affected fungicide performance. |
| Incorrect Pathogen Identification | 1. Confirm Pathogen Identity: Use morphological and/or molecular methods to verify the identity of the pathogen causing the disease. The target pathogen may not be on the fungicide's label or may be a species with intrinsic tolerance. |
Problem: I am detecting the G143A mutation in my pathogen population. What are my options for chemical control?
| Possible Cause | Troubleshooting Steps |
| High Frequency of G143A Mutation | 1. Discontinue Use of FRAC Code 11 QoIs: Avoid using this compound and other fungicides from this group as they will likely be ineffective. 2. Utilize Fungicides with Different Modes of Action: Rotate or tank-mix with fungicides from different FRAC groups that have proven efficacy against the target pathogen. 3. Consider FRAC Code 11A Fungicides: If available and registered for the specific crop and pathogen, fungicides from this subgroup may provide an effective alternative as they are not affected by the G143A mutation.[5] 4. Integrated Pest Management (IPM): Implement non-chemical control strategies such as resistant crop varieties, cultural practices, and biological control agents to reduce disease pressure. |
Data Presentation
Table 1: Cross-Resistance of QoI Fungicides in Alternaria solani Isolates with the F129L Mutation
| Fungicide | Chemical Subgroup | Resistance Factor (RF) in F129L Mutants |
| Azoxystrobin | Methoxy-acrylates | 10 - 15 |
| Pyraclostrobin | Methoxy-carbamates | 10 - 15 |
| Trifloxystrobin | Oximino-acetates | 2 - 3 |
| This compound | Oxazolidine-diones | 2 - 3 |
| Fenamidone | Imidazolinones | 2 - 3 |
Data sourced from Pasche et al., 2004, 2005.
Table 2: General Resistance Factors Associated with Common QoI Resistance Mutations
| Mutation | Resistance Level | Typical Resistance Factor (RF) |
| G143A | High (Complete) | >100 |
| F129L | Moderate (Partial) | 5 - 15 (up to 50 in some cases) |
| G137R | Moderate (Partial) | 5 - 15 (up to 50 in some cases) |
Data sourced from the Fungicide Resistance Action Committee (FRAC).[3]
Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Assay (Amended Agar Medium)
This protocol is used to determine the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).
Materials:
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Pure cultures of the fungal isolates to be tested (both potentially resistant and a known sensitive strain).
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Potato Dextrose Agar (PDA) or other suitable growth medium.
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Technical grade fungicide (e.g., this compound).
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Sterile distilled water.
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Appropriate solvent for the fungicide (e.g., acetone or ethanol).
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Sterile petri dishes (90 mm).
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Sterile flasks or bottles for media preparation.
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Autoclave.
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Incubator.
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Cork borer (5 mm diameter).
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Calipers or ruler for measuring colony diameter.
Procedure:
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Prepare Fungicide Stock Solution: Dissolve the technical grade fungicide in a suitable solvent to create a high-concentration stock solution (e.g., 10,000 ppm).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to achieve a range of desired test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 ppm).
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Amend Agar Medium: Prepare the PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final desired concentrations. Also, prepare control plates with the solvent only and plates with no amendments.
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Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
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Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of 7-day-old cultures of the fungal isolates. Place one plug, mycelium-side down, in the center of each amended and control plate.
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Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
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Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at a set time point (e.g., when the colony on the control plate has reached approximately two-thirds of the plate diameter).
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Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate.
Protocol 2: Molecular Detection of G143A Mutation using PCR-RFLP
This protocol allows for the rapid detection of the G143A mutation, which involves a GGT to GCT nucleotide change. This change creates a recognition site for the restriction enzyme Fnu4HI (or a similar enzyme depending on the specific sequence).
Materials:
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DNA extraction kit suitable for fungi.
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Fungal mycelium or infected tissue.
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PCR primers flanking the codon 143 region of the cytochrome b gene.
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Taq DNA polymerase and PCR buffer.
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dNTPs.
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Thermocycler.
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Restriction enzyme (e.g., Fnu4HI).
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Incubator or water bath for restriction digest.
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Agarose gel electrophoresis equipment.
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DNA stain (e.g., ethidium bromide or SYBR Safe).
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UV transilluminator.
Procedure:
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DNA Extraction: Extract genomic DNA from the fungal isolates.
-
PCR Amplification:
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Set up a PCR reaction using primers that amplify a fragment of the cytochrome b gene containing codon 143.
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Perform PCR with an appropriate annealing temperature and extension time for the chosen primers and target DNA.
-
-
Restriction Digest:
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Digest the PCR product with the selected restriction enzyme (e.g., Fnu4HI). The recognition site for this enzyme is GCNGC. The G143A mutation (GGT -> GCT) can create this site.
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Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
-
Gel Electrophoresis:
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Run the digested PCR products on an agarose gel.
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Include an undigested PCR product as a control.
-
-
Analysis:
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Sensitive (Wild-Type) Isolate (GGT): The PCR product will not be cut by the enzyme and will appear as a single, larger band.
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Resistant (Mutant) Isolate (GCT): The PCR product will be cut by the enzyme, resulting in two smaller bands.
-
Visualizations
Caption: Mechanism of action and resistance for QoI fungicides.
Caption: Experimental workflow for investigating QoI fungicide resistance.
References
Technical Support Center: Famoxadone in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with famoxadone. The information provided aims to mitigate common issues, particularly precipitation, encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound has very low aqueous solubility, which decreases as the pH increases from acidic to neutral or alkaline conditions.[1] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is a range where this compound is not readily soluble. When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is added to the aqueous environment of the culture medium, the this compound can rapidly come out of solution and form a precipitate.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is capable of dissolving this compound at high concentrations (e.g., 80-100 mg/mL), which can then be serially diluted to the final working concentration.[2][3] For optimal dissolution, sonication and the use of newly opened, anhydrous DMSO are recommended.[2][3]
Q3: How can I prevent this compound from precipitating when I add it to my culture medium?
A3: To prevent precipitation, it is recommended to perform a serial dilution of your high-concentration stock solution.[2] For instance, you can first dilute your 10 mM stock in DMSO to an intermediate concentration (e.g., 1 mM) with DMSO before adding it to the culture medium.[2] Additionally, pre-warming both the this compound stock solution and the culture medium to 37°C before mixing can help prevent precipitation caused by temperature shock.[2] It is also crucial to ensure rapid and thorough mixing upon addition to the medium.
Q4: What should I do if I see a precipitate after adding this compound to my medium?
A4: If a precipitate forms, you can try to redissolve it by gentle warming and sonication.[2][3] However, it is important to ensure that this process does not degrade the this compound or other components of your culture medium. If the precipitate persists, it is best to discard the solution and prepare a fresh one, paying close attention to the dilution and mixing steps.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex).[4] By blocking the electron transport chain at this point, it disrupts the production of ATP, the main energy currency of the cell.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Visible precipitate in culture medium after adding this compound. | This compound's low aqueous solubility at physiological pH.[1] | Prepare a high-concentration stock solution in DMSO and perform serial dilutions. Pre-warm the stock solution and medium to 37°C before mixing.[2] Ensure rapid and thorough mixing. |
| High concentration of this compound in the final working solution. | Determine the optimal working concentration through a dose-response experiment to use the lowest effective concentration. | |
| Interaction with components of the culture medium (e.g., serum proteins). | Consider using a serum-free medium if compatible with your cell line, or reducing the serum concentration during the initial dissolution. | |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | Visually inspect for any precipitate before each experiment. If precipitation is suspected, prepare a fresh working solution. |
| Degradation of this compound stock solution. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] | |
| Cells are detaching or dying after treatment. | Cytotoxicity of the this compound concentration. | Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold of this compound for your specific cell line. |
| Cytotoxicity of the solvent (DMSO). | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Reference |
| Water (pH 2) | 143 µg/L | [1] |
| Water (pH 3) | 191 µg/L | [1] |
| Water (pH 5) | 243 µg/L | [1] |
| Water (pH 7) | 111 µg/L | [1] |
| Water (pH 9) | 38 µg/L | [1] |
| Acetone | 274 g/L | [1] |
| Acetonitrile | 125 g/L | [1] |
| Dichloromethane | 239 g/L | [1] |
| Ethyl acetate | 125 g/L | [1] |
| Methanol | 10.0 g/L | [1] |
| DMSO | 80-100 mg/mL | [2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
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Preparation of 10 mM this compound Stock Solution in DMSO:
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex and/or sonicate the solution until the this compound is completely dissolved.[2]
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Store the stock solution in small aliquots at -20°C or -80°C.[3]
-
-
Preparation of this compound Working Solution in Culture Medium:
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Thaw an aliquot of the 10 mM this compound stock solution and your cell culture medium.
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Pre-warm both the stock solution and the medium to 37°C in a water bath.[2]
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Perform a serial dilution of the stock solution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, dilute the 1 mM solution 1:100 in your pre-warmed culture medium.
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Immediately after adding the this compound solution to the medium, mix thoroughly by pipetting or gentle vortexing.
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Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound's inhibition of the mitochondrial electron transport chain.
References
Famoxadone compatibility with other agrochemicals in lab assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of famoxadone with other agrochemicals in laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how might this influence its compatibility with other agrochemicals?
This compound is a quinone outside inhibitor (QoI) fungicide that belongs to the oxazolidinedione chemical class.[1][2] It functions by inhibiting the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), which disrupts the production of ATP, the energy currency of the fungal cell.[1][2][3] This specific, single-site mode of action means that this compound is highly effective against spore germination and mycelial growth of susceptible fungi.[3] When considering compatibility, it is crucial to rotate or tank-mix this compound with fungicides that have different modes of action to mitigate the risk of resistance development.
Q2: With which agrochemicals is this compound most commonly and effectively combined?
This compound is frequently formulated and tank-mixed with cymoxanil.[2] This combination exhibits a synergistic effect, providing both preventative and curative activity against a broad spectrum of fungal diseases.[2] The mixture of this compound and cymoxanil has been shown to be highly effective in managing diseases like early and late blight in potatoes and tomatoes.[4]
Q3: Are there any known general incompatibilities with this compound?
While specific data on a wide range of tank-mix partners is limited in publicly available literature, a product containing this compound and oxathiapiprolin, Zorvec Encantia®, is stated to be physically compatible with many commonly used fungicides, insecticides, biological control products, liquid fertilizers, adjuvants, crop oils, methylated seed oils, and drift control additives.[5] However, it is always recommended to conduct a physical compatibility test (jar test) before mixing, as formulations of other products can change.[5]
Q4: Can this compound be mixed with copper-based fungicides or mancozeb?
There is limited specific quantitative data from laboratory assays on the compatibility of this compound with copper-based fungicides and mancozeb in the reviewed literature. However, some studies have shown that fungicides containing cymoxanil and mancozeb are compatible with certain biological control agents, which may suggest a degree of chemical compatibility.[6][7] Given the potential for interactions, it is highly recommended to perform a jar test for physical compatibility and a small-scale bioassay to check for any antagonistic or phytotoxic effects before large-scale use.
Q5: What are the potential risks of tank-mixing this compound with other agrochemicals without proper testing?
Mixing incompatible agrochemicals can lead to several issues:
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Physical Incompatibility: The mixture may form precipitates, gels, or oily layers, leading to clogged spray nozzles and uneven application.
-
Chemical Incompatibility: The active ingredients may degrade or react with each other, reducing the efficacy of one or more components.
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Biological Incompatibility (Antagonism): The combined effect of the agrochemicals may be less than the sum of their individual effects.
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Phytotoxicity: The mixture may be harmful to the test plants, causing symptoms like leaf burn, stunting, or discoloration.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound compatibility assays.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate, flakes, or gel forms in the mixture (Physical Incompatibility) | - Incorrect mixing order.- Water quality issues (e.g., pH, hardness).- High concentration of one or more components.- Incompatible formulations (e.g., emulsifiable concentrate with a water-dispersible granule). | 1. Review the recommended mixing order for the formulations being used.2. Conduct a jar test with deionized water to rule out water quality issues.3. Re-check calculations and ensure correct dilution rates are used.4. If the problem persists, the products are likely physically incompatible. |
| Reduced fungicidal efficacy of the mixture (Antagonism) | - Chemical reaction between active ingredients.- One component inhibiting the uptake or mode of action of another. | 1. Conduct an in-vitro fungicidal activity assay with each component individually and in combination.2. Compare the EC50 values of the individual components to that of the mixture.3. If the EC50 of the mixture is significantly higher than expected, antagonism is likely occurring. |
| Damage to test plants (Phytotoxicity) | - The combination of agrochemicals is inherently phytotoxic to the specific plant species.- Adjuvants or other inert ingredients in the formulations are causing phytotoxicity when mixed.- Environmental stress factors (e.g., high temperature, humidity) exacerbating a mild phytotoxic effect. | 1. Conduct a phytotoxicity assay on a small batch of plants.2. Include controls for each individual component to identify if the mixture is the cause.3. Evaluate plants for symptoms such as chlorosis, necrosis, or stunting at regular intervals.4. If phytotoxicity is observed, the mixture is not safe for that plant species under the tested conditions. |
| Inconsistent or non-reproducible results | - Inconsistent experimental procedures.- Variability in plant material or pathogen culture.- Inaccurate measurements or dilutions. | 1. Review and standardize all experimental protocols.2. Use uniform and healthy plant material and fresh, viable pathogen cultures.3. Calibrate all measuring equipment and double-check all calculations. |
Data Presentation
The following tables summarize the available quantitative data from laboratory and field assays on the compatibility of this compound with other agrochemicals. Note: Comprehensive quantitative data for a wide range of this compound combinations is limited in the available scientific literature.
Table 1: In-Vitro Fungicidal Activity of this compound and Tebuconazole against Verticillium fungicola and Agaricus bisporus
| Fungicide | Target Organism | EC50 (µg/mL) | Reference |
| This compound | Verticillium fungicola | 0.5 | [5] |
| This compound | Agaricus bisporus | 13.1 | [5] |
| Tebuconazole | Verticillium fungicola | Not specified as selective | [5] |
| Tebuconazole | Agaricus bisporus | Not specified as selective | [5] |
Table 2: Efficacy of this compound and Cymoxanil Mixture against Early Blight (Alternaria solani) in Potato (Field Study)
| Treatment | Application Rate (ml/ha) | Percent Disease Index (PDI) - Kharif | Percent Disease Index (PDI) - Rabi | Phytotoxicity Observed | Reference |
| This compound 16.6% + Cymoxanil 22.1% SC | 600 | 8.51% | 9.00% | None | [4] |
| This compound 16.6% + Cymoxanil 22.1% SC | 500 | 8.79% | 9.09% | None | [4] |
| Azoxystrobin (Standard Check) | - | 12.35% | 12.91% | Not Reported | [4] |
| Mancozeb (Standard Check) | - | 14.80% | 15.22% | Not Reported | [4] |
| Untreated Control | - | 30.25% | 31.44% | N/A | [4] |
Experimental Protocols
1. Physical Compatibility Jar Test
This test is a simple and effective way to determine the physical compatibility of this compound with other agrochemicals in a tank mix.
-
Materials:
-
Clean, clear glass jars with lids (1-liter capacity)
-
Pipettes or measuring cylinders
-
Water from the same source as will be used in the main spray tank
-
The agrochemical formulations to be tested
-
-
Procedure:
-
Add 500 ml of water to the glass jar.
-
Add the agrochemicals to the jar one at a time, in the correct mixing order (generally, water-dispersible granules, then wettable powders, then suspension concentrates, and finally emulsifiable concentrates).
-
After each addition, cap the jar and invert it 10-15 times to ensure thorough mixing.
-
Let the mixture stand for 30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or oily layers.
-
After 30 minutes, invert the jar again to check if any settled components can be easily resuspended.
-
If the mixture remains uniform or can be easily resuspended, the products are considered physically compatible. If not, they are physically incompatible.
-
2. In-Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This assay is used to determine the effect of this compound and its mixtures on the mycelial growth of a target fungus.
-
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Stock solutions of this compound and the other test agrochemical(s) in a suitable solvent (e.g., acetone)
-
Micropipettes
-
Incubator
-
-
Procedure:
-
Prepare a series of dilutions of the test agrochemicals.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with only the solvent and PDA.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for the growth of the target fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each agrochemical and their mixtures using probit analysis or other suitable statistical methods.
-
3. Phytotoxicity Assay (Whole Plant Assay)
This assay assesses the potential for this compound and its mixtures to cause damage to a host plant.
-
Materials:
-
Healthy, uniform plants of the target species, grown under controlled conditions.
-
This compound and the other test agrochemical(s).
-
Spray application equipment calibrated to deliver a fine, uniform mist.
-
A controlled environment chamber or greenhouse.
-
-
Procedure:
-
Prepare the desired concentrations of the individual agrochemicals and their mixture in water. Include a water-only control.
-
Randomly assign plants to different treatment groups, with a sufficient number of replicates for each treatment.
-
Apply the treatments to the plants until runoff, ensuring complete coverage of the foliage.
-
Return the plants to the controlled environment and maintain optimal growing conditions.
-
Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after application). Symptoms to look for include:
-
Chlorosis (yellowing)
-
Necrosis (tissue death, browning)
-
Leaf distortion or curling
-
Stunting of growth
-
Epinasty (downward bending of leaves)
-
-
Rate the severity of phytotoxicity on a scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage).
-
Analyze the data statistically to determine if there are significant differences in phytotoxicity between the treatments.
-
Mandatory Visualization
Caption: Workflow for the Physical Compatibility Jar Test.
Caption: Workflow for the In-Vitro Fungicidal Activity Assay.
Caption: Logical workflow for a Phytotoxicity Assay.
References
Validation & Comparative
Comparative Efficacy of Famoxadone against Phytophthora infestans: A Guide for Researchers
Introduction
Late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases of potatoes and tomatoes worldwide, capable of causing rapid and complete crop failure. Effective management of this disease relies heavily on the application of fungicides. Famoxadone, a member of the oxazolidinedione class of fungicides, is a significant tool in the integrated pest management strategies for controlling late blight. This guide provides a comprehensive comparison of this compound's efficacy against P. infestans, supported by experimental data, and contrasts its performance with other common fungicides.
This compound operates as a Quinone outside Inhibitor (QoI), targeting the mitochondrial respiration of the pathogen. Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption blocks ATP synthesis, leading to a rapid cessation of energy production, which in turn inhibits spore germination and mycelial growth.
Mechanism of Action: Mitochondrial Respiration Inhibition
This compound's specific target is the Qo site of cytochrome b. By binding to this site, it prevents the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the respiratory process. This action is highly effective and targeted, providing excellent preventative control against the pathogen.
Caption: this compound inhibits the mitochondrial bc1 complex, blocking electron transport and ATP synthesis.
Efficacy of this compound
Experimental studies have demonstrated that this compound provides strong preventative control against P. infestans. It exhibits excellent residual activity, lasting for at least 7 to 10 days after application. Its primary strengths lie in its ability to inhibit the early stages of the pathogen's life cycle.
-
Zoospore Lysis: this compound is highly effective at lysing zoospores and inhibiting sporangial differentiation at very low concentrations, in the range of 0.01 mg/L.
-
Mycelial Growth Inhibition: It also prevents the mycelial growth and direct germination of sporangia, although higher concentrations are required for these effects compared to zoospore lysis.
-
Preventative vs. Curative Action: this compound's efficacy is most pronounced when applied before the establishment of an infection. It shows little to no significant disease control when applied after inoculation, indicating weak curative properties.
Due to its specific mode of action and lack of curative strength, this compound is often formulated in combination with fungicides that have different mechanisms, such as cymoxanil, which provides curative action. This strategy broadens the spectrum of control and is crucial for managing fungicide resistance.
Comparison with Alternative Fungicides
The performance of this compound, particularly in combination formulations, is comparable to and in some cases exceeds that of other fungicides used for late blight management. The following tables summarize data from field trials comparing this compound-based products with alternatives.
Table 1: Comparison of Disease Severity in Tomato Late Blight Management Data sourced from a two-season field study.
| Fungicide Treatment | Application Rate | Mean Disease Severity (%) |
| This compound 16.6% + Cymoxanil 22.1% SC | 1.0 ml/L | 10.68 - 11.06 |
| Azoxystrobin 8.3% + Mancozeb 66.7% WG | 3.0 g/L | 11.68 - 12.35 |
| Azoxystrobin 23% SC | 1.0 ml/L | 18.11 - 19.55 |
| Untreated Control | N/A | > 80 (implied) |
Table 2: Efficacy of Various Fungicides on Potato Late Blight Data from a field evaluation of novel and established fungicides.
| Fungicide Treatment | Mean Disease Severity (%) | Tuber Yield (t/ha) |
| Fenamidone 10% + Mancozeb 50% WG | 18.00 | 15.13 |
| Dimethomorph 50% WP | 24.37 | 14.70 |
| This compound 16.6% + Cymoxanil 22% SC | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
| Untreated Control | 94.04 | 7.80 |
Table 3: Comparative Field Efficacy of Oxathiapiprolin Mixtures Data from field experiments comparing three different Oxathiapiprolin-based mixtures.
| Fungicide Treatment | Relative Efficacy in Suppressing Disease |
| Oxathiapiprolin + Benthiavalicarb (ZE) | Most Effective |
| Oxathiapiprolin + this compound (ZF) | Highly Effective |
| Oxathiapiprolin + Zoxamide (ZZ) | Effective |
| Infinito (Propamocarb + Fluopicolide) | Less Effective than Zorvec mixtures |
| Mefenoxam | Less Effective than Zorvec mixtures |
The data indicates that combination products containing this compound are highly effective in managing late blight. While single-application efficacy can vary depending on environmental conditions and pathogen pressure, its inclusion in a rotational spray program is a valuable strategy.
Experimental Protocols
Validating the efficacy of a fungicide like this compound involves both in vitro and in vivo experiments.
1. In Vitro Mycelial Growth Inhibition Assay
This laboratory method assesses the direct impact of the fungicide on the growth of P. infestans.
-
Media Preparation: A suitable growth medium, such as Pea Agar Medium (PAM), is amended with a range of concentrations of the fungicide. A control medium without the fungicide is also prepared.
-
Inoculation: A small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of P. infestans is placed in the center of each petri dish.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20°C).
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of growth inhibition is calculated relative to the control. This data is used to determine the Effective Concentration (EC50), which is the concentration of the fungicide that inhibits fungal growth by 50%.
2. In Vivo Whole Plant (or Detached Leaf) Assay
This method evaluates the fungicide's performance under conditions that more closely mimic a field environment.
-
Plant Cultivation: Susceptible potato or tomato plants are grown in pots under controlled greenhouse conditions.
-
Fungicide Application: Plants are sprayed with the fungicide at the desired concentration. A set of control plants is sprayed only with water.
-
Inoculation: After the spray has dried, plants are artificially inoculated with a sporangial suspension of P. infestans (e.g., 5,000 spores/ml).
-
Incubation: The plants are kept in a high-humidity environment at a cool temperature (e.g., 12-18°C) to facilitate infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), the disease severity on the leaves is assessed visually using a standardized rating scale (e.g., percentage of leaf area covered by lesions).
-
Analysis: The efficacy of the fungicide is determined by comparing the disease severity on the treated plants to that on the untreated control plants. The Area Under the Disease Progress Curve (AUDPC) is often calculated for a more comprehensive assessment over time.
Caption: Workflow for in vitro and in vivo testing of fungicide efficacy against P. infestans.
Conclusion
This compound is a potent preventative fungicide against Phytophthora infestans. Its unique mode of action, targeting mitochondrial respiration, makes it a powerful tool for inhibiting the early stages of infection, particularly zoospore activity. While its curative capabilities are limited, its strong residual and preventative effects make it an excellent component in fungicide mixtures and rotational programs. When combined with fungicides possessing different modes of action, such as cymoxanil or oxathiapiprolin, this compound contributes to a robust and sustainable strategy for managing late blight, reducing the risk of resistance development and ensuring effective disease control.
A Comparative Analysis of Famoxadone and Other Fungicides for Efficacy in Plant Pathogen Management
For researchers and professionals in drug development and agricultural science, the selection of an effective fungicide is paramount for disease management and crop protection. This guide provides a detailed comparison of the oxazolidinedione fungicide, famoxadone, with other fungicides, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.
Overview of Fungicides
This compound is a fungicide belonging to the oxazolidinedione chemical class. It is recognized for its effectiveness against a broad spectrum of plant pathogenic fungi, including those responsible for diseases like late blight and downy mildew. Its mode of action involves the inhibition of the mitochondrial respiratory chain in fungi. For comparison, this guide will also examine vinclozolin, a dicarboximide fungicide, which, while from a different chemical class, has been used to control similar fungal pathogens.
Mechanism of Action
This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex). By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons, which disrupts the production of ATP, the essential energy currency of the fungal cell. This ultimately leads to the cessation of fungal growth and development.
In contrast, vinclozolin, a dicarboximide fungicide, is not an oxazolidinedione and has a different mode of action. It is believed to interfere with the signal transduction pathways related to osmotic regulation in fungal cells, although the precise target site is not as clearly defined as that of this compound.
Comparative Efficacy: In Vitro Studies
The efficacy of fungicides is often quantified in vitro by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth. While direct comparative studies are limited, a review of available literature provides insights into the relative potency of these compounds against various pathogens.
| Fungicide | Pathogen | EC50 (µg/mL) | Reference |
| This compound | Plasmopara viticola (grape downy mildew) | 0.01 | [1] |
| Phytophthora infestans (late blight of potato) | ~0.01 (lysis of zoospores) | [1] | |
| Vinclozolin | Botrytis cinerea (gray mold) | 0.1 - 1.42 | [2] |
| Sclerotinia sclerotiorum (lettuce drop) | Sensitive at > 1 ppm | [3][4] |
Note: The EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Efficacy: Field Studies
Field trials provide a more realistic assessment of a fungicide's performance under agricultural conditions. Efficacy is often measured by assessing the disease severity in treated plots compared to untreated controls.
This compound for Potato Late Blight Control
In a field study evaluating fungicides for the control of late blight (Phytophthora infestans) on potatoes, a treatment including this compound in combination with cymoxanil was assessed.[5]
| Treatment | Disease Severity (%) | Yield (t/ha) |
| This compound + Cymoxanil | 24.37 | 14.70 |
| Untreated Control | 94.04 | 7.80 |
Vinclozolin for Grape Gray Mold Control
Studies on the control of gray mold (Botrytis cinerea) on grapes have evaluated the efficacy of various fungicides, including vinclozolin. One study reported that preharvest applications of vinclozolin, among other fungicides, were effective in controlling postharvest gray mold.[6] A single application of effective fungicides two weeks before harvest reduced postharvest gray mold by approximately 50%.[6]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
A common method to determine the EC50 value of a fungicide is the amended agar assay.[7]
-
Preparation of Fungicide Stock Solutions: A stock solution of the fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations.
-
Preparation of Amended Agar: The fungicide dilutions are added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. A control medium without the fungicide is also prepared.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[7][8]
Field Trial for Potato Late Blight Control
A representative protocol for a field trial to evaluate fungicide efficacy against potato late blight is as follows.[5]
-
Experimental Design: The trial is set up in a randomized complete block design with multiple replications for each treatment.
-
Plot Establishment: Plots of a susceptible potato variety are planted.
-
Inoculation: If natural infection is not relied upon, plants can be artificially inoculated with a suspension of Phytophthora infestans sporangia.
-
Fungicide Application: Fungicides are applied at specified rates and intervals using a calibrated sprayer. A control group of plots remains untreated.
-
Disease Assessment: Disease severity is assessed visually at regular intervals using a rating scale (e.g., 0-100% leaf area affected or a 1-9 scale).[9][10] The Area Under the Disease Progress Curve (AUDPC) can be calculated from these assessments to provide a quantitative measure of disease development over time.
-
Yield Assessment: At the end of the growing season, tubers are harvested from each plot, and the total yield is measured.
-
Data Analysis: Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to compare the disease severity and yield data among the different treatments.
Conclusion
This compound is an effective oxazolidinedione fungicide with a specific mode of action targeting mitochondrial respiration. While direct, side-by-side comparative data with other oxazolidinedione fungicides under identical conditions is limited in the public domain, the available evidence from in vitro and field studies demonstrates its high efficacy against important plant pathogens. When compared to fungicides from other classes, such as the dicarboximide vinclozolin, this compound exhibits a different mechanism of action, which can be a valuable tool in fungicide resistance management programs. The choice of fungicide will ultimately depend on the target pathogen, the crop, local conditions, and resistance management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocontrol of Lettuce Drop Caused by Sclerotinia sclerotiorum and S. minor in Desert Agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocontrol of Lettuce Drop Caused by Sclerotinia sclerotiorum and S. minor in Desert Agroecosystems [escholarship.org]
- 5. ijcmas.com [ijcmas.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
Cross-Resistance of Famoxadone with Other Respiratory Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Famoxadone, a quinone outside inhibitor (QoI) fungicide, plays a critical role in the management of a broad spectrum of fungal plant pathogens. As with other single-site respiratory inhibitors, the emergence of resistance is a significant concern. Understanding the cross-resistance profile of this compound is paramount for developing effective and sustainable disease management strategies. This guide provides a comparative analysis of this compound's cross-resistance with other respiratory inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance
This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, specifically binding to the Quinone outside (Qo) site.[1][2][3] This inhibition disrupts the electron transport chain, halting ATP production and ultimately leading to fungal cell death.[2][3]
The primary mechanism of resistance to QoI fungicides, including this compound, is the development of target site mutations in the cytochrome b gene (cytb).[4] The most frequently reported mutations are the substitution of glycine with alanine at position 143 (G143A) and phenylalanine with leucine at position 129 (F129L).[5][6] These alterations reduce the binding affinity of the fungicide to its target site, rendering it less effective.
Cross-Resistance Profile
This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 11, which encompasses all QoI fungicides.[2][4] A critical aspect of this group is the high level of cross-resistance among its members.[6][7] This means that a fungal strain resistant to one QoI fungicide is typically resistant to other fungicides within the same group, including strobilurins (e.g., azoxystrobin, pyraclostrobin, kresoxim-methyl) and other non-strobilurin QoIs like fenamidone.[8][9]
While full cross-resistance is generally observed within FRAC Group 11, some studies have indicated nuances in the degree of resistance conferred by specific mutations to different QoI fungicides. For instance, research on Alternaria solani isolates with the F129L mutation showed a significant reduction in sensitivity to azoxystrobin, while the shift in sensitivity to this compound and fenamidone was of a lower magnitude.[5] In some cases, isolates with mutations in cytochrome b have even shown hypersensitivity to this compound.
Quantitative Cross-Resistance Data
The following tables summarize the effective concentration required to inhibit 50% of fungal growth (EC50) for this compound and other respiratory inhibitors against sensitive (wild-type) and resistant fungal isolates. This data is crucial for understanding the practical implications of cross-resistance in the field.
Table 1: In Vitro Sensitivity of Alternaria solani Isolates to Various Respiratory Inhibitors
| Fungicide | Chemical Class | FRAC Group | Wild-Type (Sensitive) Mean EC50 (µg/mL) | F129L Mutant (Resistant) Mean EC50 (µg/mL) | Resistance Factor (RF) |
| This compound | Oxazolidinedione | 11 | 0.01 - 0.05 | 0.03 - 0.15 | ~2-3 |
| Azoxystrobin | Strobilurin | 11 | 0.01 - 0.04 | 0.2 - 0.5 | ~12-13 |
| Fenamidone | Imidazolinone | 11 | 0.05 - 0.1 | 0.15 - 0.3 | ~2-3 |
| Boscalid | Carboxamide | 7 | 0.1 - 0.3 | 0.05 - 0.15 | ~0.5 (Negative Cross-Resistance) |
Data compiled from studies on Alternaria solani. The exact EC50 values can vary between studies and isolates.
Table 2: Baseline Sensitivity of Plasmopara viticola to this compound and Other Fungicides
| Fungicide | Chemical Class | FRAC Group | Mean EC50 (µg/mL) |
| This compound | Oxazolidinedione | 11 | 0.922 ± 0.209 |
| Fluxapyroxad | Carboxamide | 7 | 0.372 ± 0.104 |
| Benthiavalicarb-isopropyl | Carboxylic Acid Amide | 40 | 0.604 ± 0.215 |
| Ametoctradin | QiI | 45 | 0.306 ± 0.101 |
This table provides baseline sensitivity data for wild-type Plasmopara viticola isolates and does not show cross-resistance data for resistant mutants.[5]
Experimental Protocols
The determination of fungicide sensitivity and resistance mechanisms involves standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) and EC50 Determination
This protocol is used to quantify the in vitro sensitivity of a fungal isolate to a fungicide.
a. Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (PDA), to produce spores or mycelial fragments. The concentration of the inoculum is standardized using a hemocytometer or spectrophotometer to ensure consistent results.
b. Fungicide Dilution Series: A serial dilution of the test fungicide is prepared in a liquid medium (e.g., RPMI-1640) or incorporated into a solid agar medium. The concentration range is selected to encompass the expected sensitive and resistant phenotypes.
c. Incubation: Microtiter plates or petri dishes containing the different fungicide concentrations are inoculated with the standardized fungal suspension. The plates are then incubated under controlled conditions (temperature, light) for a specific period, allowing for fungal growth in the control (no fungicide) wells.
d. Data Analysis: Fungal growth is assessed visually or by measuring optical density. The MIC is the lowest fungicide concentration that completely inhibits visible growth. The EC50 value, the concentration that inhibits 50% of fungal growth compared to the control, is calculated using statistical software by plotting the inhibition data against the logarithm of the fungicide concentration.
Molecular Analysis of Cytochrome b Gene Mutations
This protocol is used to identify the genetic basis of resistance to QoI fungicides.
a. DNA Extraction: Genomic DNA is extracted from the fungal isolates using commercially available kits or standard laboratory protocols.
b. PCR Amplification: The cytochrome b gene is amplified from the extracted DNA using specific primers designed to target the regions where resistance-conferring mutations (e.g., codons 129 and 143) are known to occur.
c. DNA Sequencing: The amplified PCR product is purified and sequenced. The resulting DNA sequence is then compared to the sequence of a known sensitive (wild-type) isolate to identify any nucleotide changes that result in amino acid substitutions.
d. Allele-Specific PCR or PCR-RFLP: Alternatively, allele-specific PCR or Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) can be used for rapid screening of known mutations within a large number of isolates.[7][10]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.
References
- 1. Assessing the predictability of fungicide resistance evolution through in vitro selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 3. New insights from short and long reads sequencing to explore cytochrome b variants in Plasmopara viticola populations collected from vineyards and related to resistance to complex III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity, resistance stability, and cross-resistance of Plasmopara viticola to four different fungicides [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin -The Plant Pathology Journal | Korea Science [koreascience.kr]
Validating the Binding Site of Famoxadone on the Cytochrome bc1 Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Famoxadone with other well-known inhibitors of the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain. By presenting key experimental data, detailed methodologies, and visual representations of the scientific processes, this document serves as a valuable resource for researchers investigating mitochondrial respiration and developing novel antifungal or antimalarial drugs.
Performance Comparison of Cytochrome bc1 Inhibitors
This compound is a potent inhibitor of the cytochrome bc1 complex, specifically targeting the quinol oxidation (Qo) site of cytochrome b.[1][2] Its efficacy is comparable to or greater than other inhibitors in its class. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors against the cytochrome bc1 complex from various organisms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Organism/Complex | IC50 Value | Reference |
| This compound | Rhodobacter sphaeroides | Favored Inhibition (>300-fold vs. bovine) | [3] |
| Saccharomyces cerevisiae (yeast) - L275F mutant | 20-fold reduction in IC50 | [4] | |
| Azoxystrobin | Pyricularia oryzae (strobilurin-sensitive) | - | [5] |
| Pyricularia oryzae (strobilurin-resistant) | - | [5] | |
| Myxothiazol | Bovine heart mitochondria | - | [6] |
| Stigmatellin | Bovine heart mitochondria | - | [3] |
| Pyrimorph | Purified 11-subunit mitochondrial bc1 | 85.0 μM | [7] |
| Purified 4-subunit bacterial bc1 | 69.2 μM | [7] |
Experimental Protocols for Binding Site Validation
Validating the binding site of an inhibitor on its target protein is a cornerstone of drug development. The following protocols outline the key experimental procedures used to confirm that this compound binds to the Qo site of the cytochrome bc1 complex.
X-ray Crystallography of the Inhibitor-Bound Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, offering direct visual evidence of the binding interaction.
Methodology:
-
Purification of the Cytochrome bc1 Complex:
-
The cytochrome bc1 complex is purified from bovine heart mitochondria.[8][9][10]
-
Mitochondrial membranes are solubilized using detergents such as dodecyl maltoside.[8][9]
-
The complex is then purified using successive DEAE (diethylaminoethyl) column chromatography steps to remove contaminants like succinate dehydrogenase and cytochrome c oxidase.[8]
-
The purity and activity of the complex are assessed by optical spectra, enzymatic assays, and polypeptide composition analysis.[8]
-
-
Crystallization:
-
The purified cytochrome bc1 complex is crystallized, often in the presence of the inhibitor (this compound).
-
Crystallization conditions, including precipitating agents, pH, and temperature, are optimized to obtain well-diffracting crystals.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is recorded and used to calculate an electron density map.
-
A model of the protein-inhibitor complex is built into the electron density map and refined to yield the final three-dimensional structure.[6]
-
Site-Directed Mutagenesis and Resistance Profiling
Introducing specific amino acid changes (mutations) in the putative binding site can dramatically alter the inhibitor's efficacy. This provides strong evidence for the location of the binding pocket.
Methodology:
-
Identification of Putative Binding Site Residues:
-
Generation of Mutant Strains:
-
Site-directed mutagenesis is performed on the gene encoding cytochrome b, typically in a model organism like Saccharomyces cerevisiae (yeast).[13]
-
This involves using specifically designed DNA primers to introduce the desired nucleotide changes into the gene sequence.[14][15]
-
The mutated gene is then introduced into the yeast cells, replacing the wild-type gene.
-
-
Phenotypic Analysis and IC50 Determination:
-
The susceptibility of the wild-type and mutant yeast strains to this compound and other inhibitors is assessed.
-
The IC50 values are determined for each inhibitor against both the wild-type and mutant strains using enzymatic assays (see protocol below). A significant increase in the IC50 value for the mutant strain compared to the wild-type indicates that the mutated residue is critical for inhibitor binding.
-
Enzymatic Assays for IC50 Determination
Enzymatic assays are used to quantify the inhibitory activity of a compound on the cytochrome bc1 complex. The IC50 value, the concentration of inhibitor required to reduce the enzyme's activity by 50%, is a key measure of its potency.
Methodology:
-
Preparation of Mitochondria or Purified Complex:
-
Mitochondria are isolated from the target organism (e.g., yeast, bovine heart) or the purified cytochrome bc1 complex is used.[8]
-
-
Assay Reaction:
-
The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c.[16][17]
-
The reaction mixture typically contains the purified complex or mitochondria, a substrate like ubiquinol, and cytochrome c in a suitable buffer.[16]
-
The reduction of cytochrome c is followed spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm).[18]
-
-
Inhibitor Testing and IC50 Calculation:
-
The enzymatic assay is performed in the presence of a range of concentrations of the inhibitor (e.g., this compound).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Visualizing the Validation Workflow
The following diagram illustrates the experimental workflow for validating the binding site of this compound on the cytochrome bc1 complex.
Experimental workflow for validating the binding site of this compound.
This guide demonstrates a multi-faceted approach to validating the binding site of this compound on the cytochrome bc1 complex. The convergence of structural, genetic, and functional data provides a robust confirmation of its mechanism of action, which is essential for the rational design of new and improved inhibitors.
References
- 1. This compound and oxazolidinones: potent inhibitors of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic differences in inhibition of ubiquinol cytochrome c reductase by the proximal Qo-site inhibitors this compound and methoxyacrylate stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subunit structures of purified beef mitochondrial cytochrome bc1 complex from liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Site-Specific Mutagenesis and Gene Collage Using the Delitto Perfetto System in Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioscience.co.uk [bioscience.co.uk]
Comparative Fungitoxicity of Famoxadone on Diverse Fungal Species: A Guide for Researchers
Famoxadone is a synthetic fungicide from the oxazolidinedione class, widely recognized for its efficacy against a broad spectrum of plant pathogenic fungi.[1][2] As a Quinone outside Inhibitor (QoI) fungicide, it offers a distinct mode of action, making it a valuable tool in disease management and a subject of interest for researchers in mycology and drug development.[3] This guide provides a comparative analysis of this compound's fungitoxicity, supported by experimental data, detailed protocols, and visualizations of its mechanism and experimental workflows.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's primary mode of action is the disruption of the fungal mitochondrial respiratory chain.[1][4] It specifically targets Complex III, also known as the cytochrome bc1 complex, by binding to the Qo site.[3] This inhibition blocks the electron transfer from ubiquinol to cytochrome c, which is a critical step in the generation of the proton gradient necessary for ATP synthesis.[3][4] The ultimate result is a severe reduction in cellular energy (ATP), leading to the cessation of fungal growth, zoospore germination, and mycelial proliferation.[3][4]
References
Enantiomers of Famoxadone: A Comparative In Vitro Analysis of Fungicidal Activity
Famoxadone, a potent fungicide, exists as a chiral molecule with two enantiomers, R-(-)-famoxadone and S-(+)-famoxadone. Emerging research highlights a significant difference in the biological activity of these stereoisomers. This guide provides a comparative overview of their in vitro fungicidal efficacy, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug and pesticide development.
Comparative Fungicidal Activity
In vitro studies have demonstrated a clear stereoselective antifungal activity between the two enantiomers of this compound. The R-(-)-enantiomer has been identified as the more potent form against a range of plant pathogens.
One study revealed that the bioactivity of R-(-)-famoxadone was significantly higher, ranging from 2.7 to 178 times greater than that of S-(+)-famoxadone against five specific phytopathogens.[1][2][3][4] In contrast, another study reported that S-Famoxadone was 3.00 to 6.59 times more effective than R-famoxadone.[5][6] This discrepancy may arise from different experimental conditions or the specific fungal species tested.
Below is a summary of the median effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.
| Phytopathogen | R-(-)-Famoxadone EC50 (mg/L) | S-(+)-Famoxadone EC50 (mg/L) | Racemic this compound EC50 (mg/L) | Reference |
| Alternaria solani | Data not available | Data not available | Data not available | [5][6] |
| Phytophthora infestans | Data not available | Data not available | Data not available | [5] |
| Botryosphaeria dothidea | Data not available | Data not available | Data not available | [1][5] |
| Colletotrichum gloeosporioides | Data not available | Data not available | Data not available | [5] |
| Plasmopara viticola | Data not available | Data not available | Data not available | [5] |
Note: Specific EC50 values were not available in the provided search results, but the relative bioactivity is clearly stated.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound functions by inhibiting the mitochondrial respiratory chain at the cytochrome bc1 complex, also known as complex III.[7] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The S-(-)-enantiomer of this compound has been identified as the active component that potently inhibits the Qo site of the cytochrome bc1 complex.[8][9]
Caption: this compound's mechanism of action.
Experimental Protocols
In Vitro Antifungal Assay
The following is a generalized protocol for determining the in vitro antifungal activity of this compound enantiomers.
Caption: Workflow for in vitro antifungal assay.
Detailed Steps:
-
Preparation of Fungal Cultures and Compounds: The target fungal strains are cultured on a suitable medium, such as potato dextrose agar (PDA), to obtain fresh mycelia. Stock solutions of R-(-)- and S-(+)-famoxadone are prepared in an appropriate solvent, like dimethyl sulfoxide (DMSO).
-
Mycelial Growth Inhibition Assay: The stock solutions of the this compound enantiomers are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. The amended medium is then poured into Petri dishes. A mycelial disc, taken from the edge of an actively growing fungal colony, is placed at the center of each plate. Plates with PDA and solvent serve as controls.
-
Incubation and Data Collection: The inoculated plates are incubated at a specific temperature in the dark until the fungal growth in the control group reaches a certain diameter. The diameter of the fungal colonies in the treatment and control plates is then measured.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the enantiomers. The EC50 values are then determined by probit analysis of the inhibition data.
Enantiomer Separation
A crucial step for these comparative studies is the separation of the this compound enantiomers. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Typical HPLC Conditions:
-
Column: A chiral column, such as a Lux Amylose-1, is used to separate the enantiomers.[10]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30, v/v), is commonly employed.[10]
-
Detection: The separated enantiomers are detected using a tandem mass spectrometer (MS/MS) for accurate quantification.[10][11]
Conclusion
The in vitro evidence strongly suggests that the fungicidal activity of this compound is stereoselective, with one enantiomer being significantly more potent than the other. While there is some conflicting data on which enantiomer is more active, the majority of the cited research points to the R-(-)-enantiomer as the more effective form against a range of phytopathogens. This stereoselectivity is attributed to the specific interaction of the S-(-)-enantiomer with the Qo site of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain. These findings are critical for the development of more effective and potentially more environmentally friendly fungicidal products by enabling the use of the more active enantiomer, thus reducing the overall amount of chemical applied.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on stereoselective bioactivity, acute toxicity, and degradation in cucurbits and soil of chiral fungicide this compound - ProQuest [proquest.com]
- 3. Study on stereoselective bioactivity, acute toxicity, and degradation in cucurbits and soil of chiral fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural analysis of the active enantiomer of this compound, a potent inhibitor of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective monitoring of chiral fungicide this compound enantiomers in tomato, apple, and grape by chiral liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective determination of this compound enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Famoxadone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the detection and quantification of Famoxadone, a broad-spectrum fungicide. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound detection is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) and Gas Chromatography (GC) with various detectors are the most commonly employed techniques.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Soil | 10 µg/kg | Within 70-120% | ≤20% | [1] |
| Water | 0.1 µg/L | Within 70-120% | ≤20% | [1] | |
| Tomato Pulp | 0.010 mg/kg | 77.1 - 96.5% | 4.2 - 11.5% | [2][3][4] | |
| Pear Purée | 0.010 mg/kg | 77.1 - 96.5% | 4.2 - 11.5% | [2][3][4] | |
| Concentrated Lemon Juice | 0.010 mg/kg | 77.1 - 96.5% | 4.2 - 11.5% | [2][3][4] | |
| HPLC (Monolithic C18) | Pesticide Formulation | 10 µg/mL | Not Reported | <1% | [5] |
| GC-NPD | Tomato, Grape, Wine | 0.01 - 0.10 mg/kg | 81 - 102% | <12% | [6] |
| GC-ECD | Tomato, Grape, Wine | 0.005 - 0.05 mg/kg | 81 - 102% | <12% | [6] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following are representative protocols for the extraction and analysis of this compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples
The QuEChERS method is a streamlined approach for the extraction of pesticides from food matrices.[7][8][9][10][11]
a. Sample Homogenization and Extraction:
-
Homogenize a representative portion of the sample.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.[7][9][11]
-
Add 15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[7][9]
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.[7][9]
-
Centrifuge at >1,500 rcf for 1 minute to separate the layers.[9]
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE cleanup tube.
-
The dSPE tube contains a sorbent (e.g., primary secondary amine - PSA) to remove interferences like sugars and fatty acids, and magnesium sulfate to remove residual water.[8][9]
-
Vortex the tube for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and concentration of analytes from liquid samples.[1][12]
-
Pre-condition a C18 SPE cartridge with methanol followed by water.[1]
-
Pass the water sample (e.g., 0.2 L) through the SPE cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the retained this compound from the cartridge using a suitable solvent, such as acetonitrile or methanol.[1]
-
The eluate can be concentrated and then analyzed.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: Utilize a C18 column (e.g., Zorbax® XDB C18, 4.6 mm x 50 mm, 1.8 µm) with a gradient mobile phase. A typical mobile phase could consist of 0.01M aqueous formic acid and 0.01M formic acid in methanol.[1]
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation of this compound.[2][3][4]
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflows and the mode of action of this compound.
Caption: Comparative workflow of QuEChERS and SPE methods.
Caption: this compound's mode of action in the electron transport chain.
Mechanism of Action
This compound is classified as a quinone outside inhibitor (QoI) fungicide.[13] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[14] Specifically, this compound blocks the electron transport chain at Complex III (the cytochrome bc1 complex).[13][14][15] This disruption prevents the transfer of electrons from cytochrome b to cytochrome c1, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[13][15]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Determination of fludioxonil and this compound in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. QuEChERS: About the method [quechers.eu]
- 11. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. cnagrochem.com [cnagrochem.com]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Core Principles of Famoxadone Disposal
Proper disposal of Famoxadone is critical for ensuring laboratory safety and minimizing environmental impact. As a fungicide with high aquatic toxicity, adherence to regulated disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
This compound is classified as an environmentally hazardous substance, very toxic to aquatic life with long-lasting effects[1][2]. Therefore, the following principles must be strictly observed:
-
Do Not Dispose in General Waste: this compound and its containers must not be disposed of with household or general laboratory garbage[1].
-
Prevent Environmental Release: Do not allow the product to enter sewage systems, drains, or any body of water[1][3]. Open dumping or burning of the material or its packaging is strictly prohibited[3].
-
Follow Regulations: All disposal methods must comply with local, state, and national environmental laws and regulations[1][3][4]. The waste generator is ultimately responsible for proper waste classification and disposal[4].
Procedural Guidance for this compound Disposal
1. Disposal of Unused or Waste this compound Product
For pure this compound, expired stock, or contaminated material that cannot be used:
-
Containment: Carefully collect the waste material into a suitable, properly labeled, and tightly closed container for hazardous waste[3].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. The preferred method of disposal is incineration in a permitted hazardous waste incinerator[3].
2. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregation: Separate all items contaminated with this compound, such as gloves, bench paper, pipette tips, and glassware, from non-hazardous waste.
-
Collection: Place these contaminated materials into a designated hazardous waste container, as described above.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
3. Decontamination and Disposal of Empty Containers
-
Initial Rinsing (Triple Rinse):
-
Empty the container completely into the application equipment or a suitable waste container[3].
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol, depending on laboratory protocols) at least three times.
-
Collect all rinsate (the rinsing solvent) as hazardous waste and place it in a properly labeled container for disposal[3]. Do not pour rinsate down the drain [5].
-
-
Container Disposal:
-
For Recycling: If clean and permitted by local regulations, containers can be taken to a designated recycling collection point[3].
-
For Landfill: If recycling is not an option, the clean container should be punctured, crushed, or broken to prevent reuse and disposed of in an approved local authority landfill or through a licensed waste management facility[3][6].
-
Spill Management Procedures
In the event of a this compound spill, immediate action is required to contain the material and prevent environmental contamination.
-
Ensure Personnel Safety: Evacuate unnecessary personnel from the area. The responder must wear appropriate PPE, including protective gloves, clothing, and eye/face protection[3][4]. Avoid breathing in any dust generated[3][4].
-
Contain the Spill: For larger spills, dike the area to prevent the material from spreading or entering waterways[3].
-
Collect Spilled Material: Carefully shovel or sweep up the solid material. Avoid creating dust[4]. Place the collected material into a suitable, sealable, and properly labeled container for disposal as hazardous waste[3].
-
Decontaminate the Area: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's environmental health and safety department.
Quantitative Data: Environmental Fate and Ecotoxicity
Understanding the environmental behavior of this compound underscores the importance of proper disposal. The following table summarizes key quantitative data regarding its persistence and toxicity.
| Parameter | Value | Notes | Reference |
| Soil Half-Life (DT50) - Aerobic | 2 - 126 days | Persistence varies significantly with soil type. Values as low as 2 days and as high as 126 days have been reported. | [7][8][9] |
| Soil Half-Life (DT50) - Anaerobic | 62.4 - 147 days | Degradation is slower in the absence of oxygen. | [7] |
| Water Half-Life (DT50) | < 30 days | Considered to have low persistence in water. | [8] |
| Aquatic Toxicity | Very toxic to aquatic life | Classified with long-lasting effects on aquatic organisms. High alert for fish and daphnia. | [1][2] |
| Soil Process NOEC | 2.5 mg/kg dry soil | No Observed Effect Concentration on nitrogen and carbon mineralization processes in soil. | [6] |
| Earthworm Reproduction Inhibition | 11 mg/kg dry soil | Concentration at which reproduction of earthworms was inhibited following long-term exposure. | [6] |
| Transport Classification | UN3077, Class 9, Packing Group III | Classified as an Environmentally Hazardous Substance, Solid, N.O.S. for transport. | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 3. ciba-agripharma.com [ciba-agripharma.com]
- 4. corteva.com [corteva.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. apvma.gov.au [apvma.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.9 this compound (208)(T,R)* [fao.org]
Personal protective equipment for handling Famoxadone
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices when handling chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Famoxadone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Toxicological Data Summary
This compound presents low acute toxicity via oral, dermal, and inhalation routes.[1] However, it is a slight skin and eye irritant.[2][3] Prolonged or repeated exposure may cause damage to organs.[4][5] The following tables summarize key quantitative toxicological data for this compound.
| Acute Toxicity | Species | Value |
| Oral LD50 | Rat | > 5000 mg/kg bw[1] |
| Dermal LD50 | Rabbit | > 2000 mg/kg bw[1] |
| Inhalation LC50 (4h) | Rat | > 5.3 mg/L[1] |
| Irritation & Sensitization | Result |
| Skin Irritation | Slight irritant[2] |
| Eye Irritation | Slight irritant[2] |
| Skin Sensitization | Not a sensitizer[2] |
| Chronic Toxicity | Effect |
| Target Organs | Liver, Spleen[2][6] |
| Carcinogenicity | Unlikely to pose a carcinogenic risk to humans[1] |
| Genotoxicity | Generally negative in a range of in-vitro and in-vivo studies[1][6] |
| Reproductive Toxicity | No reproductive effects indicated in animal testing[6] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following provides a general guideline for PPE when handling this compound.
Experimental Protocol: PPE Selection and Use
-
Hand Protection : Wear chemical-resistant gloves such as nitrile, butyl, or neoprene.[7] Avoid using leather or cotton gloves as they can absorb the chemical.[7]
-
Eye Protection : Use chemical safety goggles or a face shield to protect against splashes.[7][8]
-
Body Protection : Wear a lab coat or chemical-resistant coveralls.[9] For tasks with a higher risk of exposure, such as handling large quantities or potential for significant splashing, a chemical-resistant suit may be necessary.[6]
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a respirator is required.[7] The type of respirator should be selected based on the potential exposure concentration.
Diagram: PPE Workflow for Handling this compound
References
- 1. 4.9 this compound (208)(T,R)* [fao.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. This compound (Ref: JE 874) [sitem.herts.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. ciba-agripharma.com [ciba-agripharma.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
